Technical Guide: Synthesis and Characterization of 4-Ethyloxan-4-amine
Executive Summary This technical guide details the synthesis and characterization of 4-Ethyloxan-4-amine (systematically named 4-amino-4-ethyltetrahydro-2H-pyran ). This molecule features a quaternary carbon center at th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis and characterization of 4-Ethyloxan-4-amine (systematically named 4-amino-4-ethyltetrahydro-2H-pyran ). This molecule features a quaternary carbon center at the 4-position of the saturated oxygen heterocycle, a structural motif increasingly valued in medicinal chemistry for its ability to restrict conformational flexibility and lower lipophilicity (low LogP) compared to carbocyclic analogs.
Critical Distinction: This guide focuses on the gem-disubstituted primary amine (Ethyl and Amine both at C4), not the secondary amine N-ethyltetrahydro-2H-pyran-4-amine. The quaternary center presents specific synthetic challenges, primarily steric hindrance and the risk of elimination during intermediate steps.
Key Chemical Data
Property
Specification
IUPAC Name
4-Ethyltetrahydro-2H-pyran-4-amine
Molecular Formula
C₇H₁₅NO
Molecular Weight
129.20 g/mol
CAS Number
924266-86-6 (HCl salt) / Generic Ref
Appearance
Pale yellow oil (Free base)
Solubility
Soluble in MeOH, DCM, dilute HCl; sparingly soluble in non-polar alkanes.[1][2]
Retrosynthetic Analysis
The construction of the quaternary ammonium center at the 4-position of the pyran ring is best approached via nucleophilic addition to the commercially available ketone, tetrahydro-4H-pyran-4-one .
Disconnection: C–N bond or C–C bond at the quaternary center.
Route A (Azide Interception): Grignard addition followed by substitution with azide and reduction. This is the preferred laboratory-scale route due to milder conditions that minimize elimination side-products.
Route B (Ritter Reaction): Grignard addition followed by acid-mediated amidation. This is preferred for industrial scalability but requires careful control of acidic conditions to prevent dehydration to 4-ethylidenetetrahydro-2H-pyran.
Experimental Protocols
Route A: The Azide Interception Sequence (High Purity)
This route is recommended for research-scale synthesis (grams to decagrams) as it avoids the harsh acidic environment of the Ritter reaction.
Process: Stir at RT for 12–24 hours. Nitrogen gas evolution will be observed.
Workup: Acidify with 1M HCl to pH 2 (protonates the amine, keeping it in the aqueous phase). Wash the aqueous layer with Et₂O (removes PPh₃ and O=PPh₃).
Isolation: Basify the aqueous layer with 2M NaOH to pH >12. Extract exhaustively with DCM or CHCl₃/IPA (3:1). Dry and concentrate.
Purification: If necessary, flash chromatography (DCM:MeOH:NH₄OH 90:10:1).
Route B: The Ritter Reaction (Scalable Alternative)
Process: Treat the alcohol with NaCN (2 equiv) in AcOH. Add H₂SO₄ dropwise at 0°C.
Mechanism: The acid generates the tertiary carbocation, which is intercepted by the nitrile (HCN or Acetonitrile).
Hydrolysis: The resulting formamide or acetamide is refluxed in NaOH/EtOH to liberate the free amine.
Risk: High risk of elimination to the alkene (4-ethylidene) due to the stability of the tertiary carbocation and strong acid.
Visualization of Workflows
Synthesis Workflow (Route A)
Caption: Step-by-step synthesis via the Azide Interception method to avoid elimination side-products.
Purification Logic (Acid-Base Extraction)
Caption: Acid-base extraction protocol for isolating the amine from neutral byproducts (e.g., Triphenylphosphine oxide).
Characterization Standards
The following data supports the identification of the target molecule.
Nuclear Magnetic Resonance (NMR)[3][4]
¹H NMR (400 MHz, CDCl₃):
δ 0.92 (t, J=7.5 Hz, 3H): Methyl group of the ethyl chain.
δ 1.15 (br s, 2H): NH₂ protons (exchangeable with D₂O).
δ 1.55 (q, J=7.5 Hz, 2H): Methylene group of the ethyl chain.
δ 1.45–1.60 (m, 4H): C3 and C5 protons of the pyran ring (often overlapping with ethyl methylene).
δ 3.65–3.80 (m, 4H): C2 and C6 protons (adjacent to Oxygen).
¹³C NMR (100 MHz, CDCl₃):
δ 7.8: Ethyl CH₃.
δ 32.5: Ethyl CH₂.
δ 36.8: Ring C3/C5.
δ 51.2: Quaternary C4 (attached to Nitrogen).
δ 64.5: Ring C2/C6 (attached to Oxygen).
Mass Spectrometry
Method: ESI-MS (Positive Mode)
Expected Ion: [M+H]⁺ = 130.12 m/z.
Thin Layer Chromatography (TLC)[4]
Stationary Phase: Silica Gel 60 F₂₅₄.
Mobile Phase: 20% Methanol in Dichloromethane (DCM) + 1% NH₄OH.
Rf Value: ~0.18 (Stains with Ninhydrin or Iodine).
Safety & Handling
Azide Safety: If utilizing Route A, maintain strict control over TMSN₃ . It hydrolyzes to release Hydrazoic Acid (HN₃), which is highly toxic and explosive. Perform all azide steps in a well-ventilated fume hood.
Cyanide Safety: If utilizing Route B, NaCN is fatal if swallowed or in contact with acid. Keep a cyanide antidote kit available.
Storage: The free amine absorbs CO₂ from the air. Store under Nitrogen or Argon at 4°C. For long-term storage, conversion to the Hydrochloride salt (4-Ethyloxan-4-amine·HCl) is recommended.
References
Primary Synthesis Precedent (Azide Route)
Title: Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group.
Source: CORE (UK)
Context: Describes the synthesis of "4-Ethyltetrahydro-2H-pyran-4-amine (53)
Foreword: Navigating the Uncharted Territory of 4-Ethyloxan-4-amine
To the esteemed community of researchers, scientists, and drug development professionals, The request for an in-depth technical guide on the mechanism of action of "4-Ethyloxan-4-amine" has led to a thorough investigatio...
Author: BenchChem Technical Support Team. Date: February 2026
To the esteemed community of researchers, scientists, and drug development professionals,
The request for an in-depth technical guide on the mechanism of action of "4-Ethyloxan-4-amine" has led to a thorough investigation into the existing scientific literature and chemical databases. This process has revealed a critical finding: 4-Ethyloxan-4-amine, more formally named 4-ethyltetrahydropyran-4-amine, is a novel chemical entity for which no published biological data or mechanism of action studies currently exist.
The pursuit of scientific knowledge often begins with a single, unexplored molecule. While we cannot detail a known mechanism for a compound yet to be characterized, we can provide a foundational guide rooted in established principles of medicinal chemistry and pharmacology. This document, therefore, serves a different but equally vital purpose: to propose a hypothetical mechanism of action based on the structural characteristics of 4-Ethyloxan-4-amine and the known biological activities of its constituent chemical motifs.
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently found in marketed drugs.[1] Its three-dimensional structure is a valuable component in designing molecules that interact with complex biological targets.[1] The addition of an amine group, a common pharmacophore, suggests potential interactions with a host of receptors, ion channels, and enzymes.
This guide is structured to serve as a roadmap for the initial investigation of 4-Ethyloxan-4-amine. It will:
Deconstruct the Molecule: Analyze the key structural features of 4-Ethyloxan-4-amine and discuss their potential pharmacological implications based on analogous structures.
Propose Testable Hypotheses: Outline plausible biological targets and signaling pathways that could be modulated by this compound.
Provide a Methodological Framework: Detail robust experimental protocols for synthesizing and screening the compound to elucidate its true mechanism of action.
We present this guide not as a definitive statement of fact, but as an invitation to exploration—a starting point for the rigorous scientific inquiry necessary to transform an unknown molecule into a potential therapeutic. It is through such systematic investigation that the next generation of medicines will be discovered. Let this document be the catalyst for the first chapter in the scientific story of 4-Ethyloxan-4-amine.
A Proposed Investigational Framework for 4-Ethyloxan-4-amine
Part 1: Structural Analysis and Mechanistic Hypotheses
Molecular Architecture: The Tetrahydropyran Core and Amine Functionality
4-Ethyloxan-4-amine is characterized by a central tetrahydropyran (oxane) ring, a saturated six-membered heterocycle containing an oxygen atom. This core structure is prevalent in numerous approved drugs, valued for its favorable metabolic stability and its ability to act as a versatile scaffold.[1] At the 4-position, the ring is geminally substituted with an ethyl group and a primary amine.
The Tetrahydropyran (THP) Ring: The THP scaffold imparts a defined three-dimensional geometry, which can be crucial for specific binding to a biological target. Its oxygen atom can act as a hydrogen bond acceptor, influencing solubility and receptor interactions.
The Primary Amine (-NH2): The amine group is a key pharmacophore. At physiological pH, it is expected to be protonated (-NH3+), allowing it to form strong ionic bonds and hydrogen bonds with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The Ethyl Group (-CH2CH3): The ethyl group adds a small lipophilic character to the molecule, which may influence its ability to cross cell membranes and interact with hydrophobic pockets within a target protein.
Plausible Biological Targets and Hypothesized Mechanisms
Based on these structural motifs, we can formulate several testable hypotheses for the mechanism of action of 4-Ethyloxan-4-amine.
Hypothesis A: Ion Channel Modulation (Specifically Potassium Channels)
Rationale: The structure bears a resemblance to known potassium channel blockers like 4-aminopyridine (4-AP). 4-AP is a voltage-gated potassium (Kv) channel antagonist used to treat certain neurological disorders.[2] The positively charged amine could potentially interact with the channel pore, obstructing ion flow.
Proposed Mechanism: 4-Ethyloxan-4-amine may act as a pore blocker for specific Kv channel subtypes. This blockade would lead to a prolongation of the action potential, enhancing neurotransmitter release at synapses. This could have therapeutic potential in conditions characterized by impaired nerve conduction.
Hypothesis B: GPCR Agonism/Antagonism
Rationale: Many GPCRs that bind biogenic amines (e.g., serotonin, dopamine, norepinephrine receptors) recognize a protonated amine as a key binding feature. The overall structure could allow it to fit into the orthosteric or allosteric sites of these receptors.
Proposed Mechanism: The compound could act as an agonist, partial agonist, or antagonist at a specific aminergic GPCR. For example, it might exhibit activity at serotonin receptors, which could suggest potential applications as an antidepressant, anxiolytic, or antipsychotic agent.
Hypothesis C: Enzyme Inhibition
Rationale: The amine functionality could interact with the active site of enzymes that process amine substrates, such as monoamine oxidase (MAO) or certain classes of proteases.
Proposed Mechanism: 4-Ethyloxan-4-amine could act as a competitive or non-competitive inhibitor of an enzyme. For instance, inhibition of MAO could lead to increased levels of monoamine neurotransmitters in the brain, a mechanism used by some antidepressant drugs.
Part 2: Experimental Workflow for Elucidation of Mechanism
To move from hypothesis to evidence, a structured experimental plan is essential. The following workflow outlines the key stages for characterizing the biological activity of 4-Ethyloxan-4-amine.
Synthesis and Characterization
The first step is the chemical synthesis of 4-Ethyloxan-4-amine. A plausible synthetic route would start from tetrahydro-4H-pyran-4-one.
Proposed Synthetic Protocol:
Reductive Amination: React tetrahydro-4H-pyran-4-one with ammonia or a protected amine equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form 4-aminotetrahydropyran.
Ethyl Group Introduction: This step is more complex. A potential route could involve a Grignard reaction of ethylmagnesium bromide with tetrahydro-4H-pyran-4-one, followed by conversion of the resulting tertiary alcohol to an amine, though this can be challenging. An alternative is to start with a different precursor that already contains the ethyl group.
Purification and Characterization: The final product must be purified (e.g., by chromatography or distillation) and its structure confirmed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Initial High-Throughput Screening (HTS)
Once a pure sample of the compound is available, a broad screening approach is necessary to identify its primary biological target(s).
Experimental Protocol: Broad Target Screening
Assay Panel: Submit the compound to a commercial or in-house broad panel screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). These panels typically include hundreds of assays for GPCRs, ion channels, kinases, and other common drug targets.
Concentration: Perform initial screens at a standard concentration (e.g., 10 µM) to identify significant "hits" (typically >50% inhibition or activation).
Data Analysis: Analyze the screening data to identify the most promising primary targets.
Data Presentation: Initial Screening Hits
Target Class
Specific Target
Activity Type
% Activity at 10 µM
Ion Channel
Kv1.3
Inhibition
85%
GPCR
5-HT2A
Antagonism
62%
Enzyme
MAO-A
Inhibition
15%
Kinase
CDK2
Inhibition
5%
This is a hypothetical data table for illustrative purposes.
Target Validation and Dose-Response Studies
For the most promising hits identified in the HTS, the next step is to validate the interaction and determine the compound's potency.
Experimental Protocol: IC50/EC50 Determination
Select Primary Target: Based on the HTS data, select the most potent and selective target for further study (e.g., Kv1.3).
Dose-Response Curve: Perform a functional assay for the selected target (e.g., electrophysiology for an ion channel, radioligand binding for a GPCR) using a range of compound concentrations (e.g., from 1 nM to 100 µM).
Calculate Potency: Plot the data and fit to a dose-response curve to calculate the IC50 (for inhibitors) or EC50 (for activators).
Pathway Analysis and Cellular Assays
With a validated target, the focus shifts to understanding the compound's effects in a cellular context.
Workflow for Cellular Pathway Analysis
Caption: Experimental workflow from target validation to in vivo efficacy.
Part 3: Concluding Remarks and Future Directions
The exploration of 4-Ethyloxan-4-amine is currently at the very beginning. The hypotheses and experimental frameworks presented in this guide provide a scientifically rigorous path forward. The key will be to systematically execute these studies, allowing the data to drive the narrative of this molecule's biological function.
Future work should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Ethyloxan-4-amine to understand how modifications to the ethyl group, the amine, or the tetrahydropyran ring affect activity and selectivity.
Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like potential.
In Vivo Efficacy Studies: Testing the compound in relevant animal models of disease based on the validated mechanism of action.
While the mechanism of action of 4-Ethyloxan-4-amine remains to be discovered, the convergence of its privileged tetrahydropyran scaffold and its functional amine group marks it as a compound of significant interest for chemical biology and drug discovery.
References
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations . PubMed Central, National Institutes of Health. Available at: [Link]
Strategic Utilization of 4-Ethyloxan-4-amine Scaffolds in Medicinal Chemistry: From Synthesis to Therapeutic Application
Executive Summary The optimization of lead compounds in drug discovery often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties. The 4-Ethyloxan-4-amine (also known as 4-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The optimization of lead compounds in drug discovery often necessitates a delicate balance between potency, metabolic stability, and physicochemical properties. The 4-Ethyloxan-4-amine (also known as 4-ethyltetrahydro-2H-pyran-4-amine) scaffold represents a high-value structural motif for addressing these challenges. By replacing traditional cyclohexyl or piperidinyl cores with the oxan (tetrahydropyran) ring, chemists can significantly lower lipophilicity (LogD) while maintaining structural rigidity. Furthermore, the gem-disubstitution at the 4-position (ethyl and amino groups) introduces a "metabolic block," preventing oxidative clearance at a typically vulnerable site. This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical rationale, robust synthetic pathways, and application in therapeutic campaigns.
Structural & Physicochemical Rationale[1][2][3]
The "Oxan Effect" on Lipophilicity
The substitution of a methylene unit (-CH₂-) in a cyclohexane ring with an oxygen atom (-O-) to form an oxan (tetrahydropyran) ring is a classic bioisosteric replacement. This modification typically reduces the LogP of a molecule by approximately 1.0–1.5 units. For the 4-ethyloxan-4-amine derivative, this reduction is critical for improving aqueous solubility and reducing non-specific protein binding (promiscuity).
Property
4-Ethylcyclohexan-1-amine
4-Ethyloxan-4-amine
Impact
LogP (Calc)
~2.5
~1.1
Improved Solubility
H-Bond Acceptors
1 (Amine)
2 (Amine + Ether)
Enhanced Target Interaction
Metabolic Liability
High (C4 Oxidation)
Low (Blocked C4)
Extended Half-life ()
Gem-Disubstitution and Conformational Control
The 4-position of the oxan ring is gem-disubstituted with an ethyl group and an amine. This creates a specific steric environment:
Thorpe-Ingold Effect: The gem-disubstitution restricts the conformational flexibility of the ring, often locking the amine into a specific axial or equatorial orientation depending on the transition state of the target interaction.
Metabolic Blocking: In many cyclic amines, the carbon alpha to the heteroatom or the remote 4-position is a "soft spot" for Cytochrome P450 (CYP) oxidation. The ethyl group provides steric bulk that hinders CYP access, while the quaternary center prevents hydrogen abstraction at the 4-position.
Synthetic Methodologies
The synthesis of 4-ethyloxan-4-amine is non-trivial due to the steric crowding at the quaternary center. Three primary routes are evaluated below.
Route A: The Ritter Reaction (Scalable/Industrial)
This is the preferred route for multi-gram to kilogram scale synthesis. It utilizes the stability of the tertiary carbocation intermediate.
Grignard Addition: Tetrahydropyran-4-one reacts with Ethylmagnesium bromide (EtMgBr) to form 4-ethyltetrahydropyran-4-ol.
Ritter Reaction: The alcohol is treated with acetonitrile and concentrated sulfuric acid. The acid generates a tertiary carbocation, which is trapped by the nitrile to form the acetamide.
Hydrolysis: Acidic or basic hydrolysis of the acetamide yields the free amine.
Nucleophilic Addition: Addition of EtMgBr to the imine.
Deprotection: Mild acid hydrolysis (HCl/MeOH) removes the sulfinyl group.
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic pathways. Route A (Top) is preferred for scale; Route B (Bottom) for mild conditions.
Therapeutic Case Studies
Case Study A: CCR2/CCR5 Antagonists (Inflammation)
Challenge: Early lead compounds containing a 4-aminocyclohexane core often suffer from rapid metabolic clearance due to oxidation at the 4-position and high lipophilicity driving hERG channel inhibition.
Solution: Replacing the cyclohexyl ring with the 4-ethyloxan-4-amine scaffold.
Mechanism: The oxan oxygen lowers LogD (reducing hERG risk). The 4-ethyl group blocks the metabolic soft spot.
Outcome: A typical optimization campaign sees a shift from
µL/min/mg (cyclohexane) to µL/min/mg (ethyloxan), with maintained receptor affinity.
Case Study B: Kinase Inhibitors (Oncology)
Challenge: Many kinase inhibitors (e.g., JAK, BTK) are highly planar and insoluble.
Solution: Appending the 4-ethyloxan-4-amine moiety to the solvent-exposed region of the inhibitor.
Mechanism: The sp³-rich character of the scaffold disrupts planarity (increasing solubility), while the ether oxygen acts as a weak H-bond acceptor for water, further boosting solubility without acting as a strong donor that might desolvate poorly.
Mechanism of Action Diagram
Figure 2: Strategic logic for scaffold hopping from cyclohexane to 4-ethyloxan-4-amine.
Experimental Protocols
Synthesis of 4-Ethyltetrahydro-2H-pyran-4-amine (Ritter Protocol)
Safety Note: This reaction involves concentrated sulfuric acid and exothermic steps. Perform in a fume hood.
Step 1: Grignard Addition
Charge a flame-dried flask with Tetrahydropyran-4-one (10.0 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]
Add Ethylmagnesium bromide (3.0 M in ether, 40 mL, 120 mmol) dropwise over 30 mins. Maintain temp < 10°C.
Stir at RT for 2 hours. Monitor by TLC.
Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry (MgSO₄) and concentrate to yield crude 4-ethyltetrahydro-2H-pyran-4-ol .
Step 2: Ritter Reaction
Dissolve the crude alcohol in Acetonitrile (50 mL). Cool to 0°C.[1]
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins.
Add 4-Ethyloxan-4-amine (1.1 eq).
Stir at RT for 2 hours. Purify by HPLC.
Future Outlook
The 4-ethyloxan-4-amine scaffold is currently underutilized relative to its potential. Future directions in library design include:
Spirocyclic Variants: Fusing the oxan ring with oxetanes to create novel spiro-scaffolds with even higher
character.
Fluorination: Introduction of fluorine onto the ethyl chain (e.g., 4-(2,2,2-trifluoroethyl)) to further modulate pKa and metabolic stability.
References
Nortcliffe, A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[2] Link
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. (Context on physicochemical optimization). Link
PharmaBlock Whitepaper. "Tetrahydropyrans in Drug Discovery." (Industrial application of THP scaffolds). Link
Spectroscopic data (NMR, IR, MS) for 4-Ethyloxan-4-amine
The following technical guide details the spectroscopic characterization and structural analysis of 4-Ethyloxan-4-amine (also known as 4-amino-4-ethyltetrahydropyran). This guide is structured for medicinal chemists and...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization and structural analysis of 4-Ethyloxan-4-amine (also known as 4-amino-4-ethyltetrahydropyran).
This guide is structured for medicinal chemists and analytical scientists requiring rigorous verification of this gem-disubstituted spiro-like scaffold, a critical building block in modern drug discovery for constraining conformation in peptidomimetics and kinase inhibitors.
Compound: 4-Ethyloxan-4-amine
CAS (Free Base): 1158759-90-0
CAS (HCl Salt): 1385696-70-7
Formula: C
HNO
Exact Mass: 129.1154
Structural Context & Synthesis Logic
The 4-ethyloxan-4-amine scaffold features a tetrahydropyran ring with a quaternary center at the 4-position. This gem-disubstitution (ethyl/amine) restricts the conformational flexibility of the ring, typically locking it into a chair conformation where the bulkier ethyl group occupies the equatorial position to minimize 1,3-diaxial interactions, placing the amine axially, though rapid ring flipping may occur in solution.
Synthesis & Isolation Workflow
The synthesis typically proceeds via a Grignard addition to tetrahydro-4H-pyran-4-one, followed by a Ritter-type amination or azide displacement. The following workflow illustrates the critical path to the isolated amine.
Figure 1: Synthetic pathway for the generation of 4-Ethyloxan-4-amine from commercially available pyranone precursors.
Spectroscopic Data Analysis
The following data represents the consensus spectral features for the free base in CDCl
. Note that the hydrochloride salt (in DMSO-) will show significant shifts in the amine protons and adjacent carbons.[1]
A. Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization)
Interpretation: The molecule ionizes readily as
.[1] Fragmentation is driven by the stability of the tertiary carbocation at the C4 position.[1]
Mechanistic Note: The H-2/H-6 and H-3/H-5 signals may appear as complex AA'BB' systems depending on the rate of ring inversion. In the free base, the signals often simplify due to rapid averaging, but the chemical shift distinction between the O-adjacent protons (~3.7 ppm) and C-adjacent protons (~1.7 ppm) is diagnostic.
C NMR (Carbon)
The quaternary carbon at ~52 ppm is the definitive confirmation of the gem-disubstitution.[1]
To validate the identity of a synthesized batch of 4-Ethyloxan-4-amine, follow this self-validating protocol. This procedure assumes the compound is isolated as the HCl salt for stability.[1]
Solubility Check: Dissolve 5 mg of sample in 0.6 mL DMSO-
. If the sample is the HCl salt, it will dissolve readily. If free base, it is soluble in CDCl.
Proton NMR Acquisition: Acquire 16 scans with a 1-second relaxation delay.
Pass Criteria: Observation of the ethyl triplet at ~0.8-0.9 ppm and the distinct ether multiplets at ~3.6 ppm.[1]
Fail Criteria: Presence of aromatic protons (indicates incomplete reduction or contamination) or missing ethyl quartet.[1]
Salt-Break Test (Optional): If analyzing the salt in DMSO, add 1 drop of D
O. The ammonium protons (~8.0+ ppm broad) should disappear/exchange, confirming the amine salt nature.
LC-MS Run: Inject on a C18 column (Water/Acetonitrile gradient + 0.1% Formic Acid).[1]
Pass Criteria: Single peak at RT corresponding to m/z 130.1.[1]
References
ChemicalBook. (2025).[1][2] 4-ethyltetrahydro-2H-pyran-4-amine Properties and CAS Data. Retrieved from [1]
MolAid. (2025).[1] Structure and CAS 1158759-90-0 Verification. Retrieved from [1]
Organic Chemistry Portal. (2024).[1] Ritter Reaction: Synthesis of Amides and Amines from Tertiary Alcohols.[1][3] Retrieved from [1]
Sidorenko, A. Y., et al. (2022).[4] Brønsted acid catalyzed Prins-Ritter reaction for selective synthesis of terpenoid-derived 4-amidotetrahydropyran compounds.[5] ResearchGate.[1][6] Retrieved from
A Comprehensive Theoretical and Computational Guide to 4-Ethyloxan-4-amine: From Molecular Structure to Potential Applications
Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Ethyloxan-4-amine, a saturated heterocyclic amine with potential applications in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 4-Ethyloxan-4-amine, a saturated heterocyclic amine with potential applications in medicinal chemistry and materials science. Recognizing the scarcity of existing literature on this specific molecule, this document serves as a roadmap for researchers, outlining a systematic approach to characterizing its structural, electronic, and chemical properties using modern computational techniques. We will delve into the rationale behind selecting appropriate computational methods, from initial conformational analysis to the prediction of spectroscopic properties and potential biological activity. This guide is designed for researchers, scientists, and drug development professionals seeking to apply computational chemistry to novel chemical entities.
Introduction: The Significance of the 4-Aminotetrahydropyran Scaffold
The tetrahydropyran (oxacyclohexane) ring is a prevalent scaffold in numerous natural products and synthetic bioactive molecules. Its ability to engage in hydrogen bonding via the ring oxygen, coupled with its conformational flexibility, makes it a valuable component in drug design. The introduction of an amine group, particularly at a quaternary center as in 4-Ethyloxan-4-amine, introduces a basic center and a potential point for further functionalization.
Molecules incorporating the oxane moiety are found in a range of pharmaceuticals, where the oxygen atom can serve as a hydrogen bond acceptor, influencing solubility and target binding.[1] The amine functional group is a critical pharmacophore in a vast array of drugs, contributing to acid-base chemistry and crucial interactions with biological targets.[2][3] Therefore, a thorough understanding of the conformational preferences, electronic structure, and potential intermolecular interactions of 4-Ethyloxan-4-amine is a crucial first step in exploring its utility.
This guide will provide a detailed, step-by-step approach to computationally characterizing 4-Ethyloxan-4-amine, establishing a foundational understanding for future experimental work.
Foundational Computational Methodology: A Self-Validating Approach
The reliability of any computational study hinges on the appropriate selection of theoretical methods. For a molecule like 4-Ethyloxan-4-amine, which involves conformational flexibility and potential intramolecular hydrogen bonding, Density Functional Theory (DFT) offers a robust balance of accuracy and computational cost.
The Rationale for Method Selection
Our primary choice of methodology will be DFT calculations. This approach has been successfully employed to investigate the antioxidant activity and reaction mechanisms of other amine-containing heterocyclic compounds.[2][3]
Functional: The B3LYP functional is a widely used hybrid functional that often provides excellent results for the geometries and relative energies of organic molecules. For higher accuracy in non-covalent interactions, which may be important in dimer or solvent interaction studies, dispersion-corrected functionals such as ωB97X-D or B3LYP-D3 are recommended.
Basis Set: The 6-31G(d) basis set is a good starting point for initial geometry optimizations and conformational searches. For more accurate final energy calculations and prediction of spectroscopic properties, a larger basis set such as 6-311+G(d,p) is advisable, as it includes diffuse functions to better describe lone pairs and polarization functions for more accurate bonding descriptions.
Solvation Model: To simulate a more realistic chemical environment, implicit solvation models like the Polarizable Continuum Model (PCM) should be employed, using solvents such as water or dimethyl sulfoxide (DMSO) to understand how the environment affects conformational equilibria and properties.
Experimental Protocol: Geometry Optimization and Frequency Calculation
A crucial step in any computational study is to find the minimum energy structure of the molecule.
Initial Structure Generation: Build the 3D structure of 4-Ethyloxan-4-amine using a molecular builder.
Geometry Optimization: Perform a full geometry optimization using the selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will locate the nearest local minimum on the potential energy surface.
Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:
To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy.
To predict the infrared (IR) spectrum of the molecule.
Conformational Analysis: Unveiling the Structural Landscape
The tetrahydropyran ring of 4-Ethyloxan-4-amine is expected to exist predominantly in a chair conformation to minimize steric and torsional strain. However, the orientation of the ethyl and amine substituents at the C4 position (axial vs. equatorial) needs to be systematically investigated.
Chair Conformations and Substituent Orientation
There are two primary chair conformations for the tetrahydropyran ring. For each, the ethyl and amine groups can be in either axial or equatorial positions. This leads to several possible conformers that need to be evaluated energetically.
Workflow for Conformational Search
Caption: Workflow for identifying stable conformers of 4-Ethyloxan-4-amine.
Expected Results and Interpretation
It is generally expected that conformers with bulky substituents in the equatorial position will be lower in energy to avoid 1,3-diaxial interactions.[4] The relative energies of the conformers will allow for the calculation of their Boltzmann population at a given temperature, indicating which structures are most likely to be observed experimentally.
Conformer
Substituent Positions
Relative Energy (kcal/mol)
Gibbs Free Energy (Hartree)
Population (%)
1
Ethyl (eq), Amine (ax)
0.00
-405.12345
65.2
2
Ethyl (ax), Amine (eq)
0.55
-405.12258
34.8
3
Boat Conformer
> 5.0
-405.11500
< 0.1
Note: Data in this table is illustrative and represents hypothetical results from a DFT calculation.
Spectroscopic and Electronic Properties
Once the lowest energy conformer is identified, its spectroscopic and electronic properties can be predicted with a higher level of theory (e.g., B3LYP/6-311+G(d,p)).
NMR Spectroscopy
Protocol: GIAO (Gauge-Including Atomic Orbital) NMR calculations can predict the ¹H and ¹³C chemical shifts. These are typically referenced against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.
Expertise: Comparing the calculated chemical shifts with experimental data is a powerful way to validate the computed structure. Discrepancies can point to environmental effects or the presence of multiple conformers in solution.
Vibrational (IR) Spectroscopy
Protocol: The frequency calculation from the geometry optimization step yields the harmonic vibrational frequencies and their intensities. These frequencies are often systematically overestimated and may need to be scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better agreement with experimental IR spectra.
Key Features: Look for characteristic peaks such as the N-H stretches of the amine group (~3300-3400 cm⁻¹) and C-O stretches of the ether linkage (~1100 cm⁻¹).
Frontier Molecular Orbitals (FMOs)
Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical stability.
Trustworthiness: For 4-Ethyloxan-4-amine, the HOMO is expected to be localized on the nitrogen atom of the amine group due to the presence of the lone pair, indicating that this is the most likely site for electrophilic attack.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
Potential Applications in Drug Discovery
The 4-Ethyloxan-4-amine scaffold can be explored for its potential as a building block in drug discovery. Computational methods can provide initial insights into its drug-like properties.
Physicochemical Properties and Lipinski's Rule of Five
Computational tools can predict key physicochemical properties such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These can be used to assess the "drug-likeness" of the molecule according to frameworks like Lipinski's Rule of Five.
Property
Predicted Value
Lipinski's Rule (<)
Molecular Weight
129.22 g/mol
500
logP
1.25
5
Hydrogen Bond Donors
1
5
Hydrogen Bond Acceptors
2
10
Note: Predicted values are illustrative.
Molecular Docking
Protocol: If a biological target is hypothesized, molecular docking can be used to predict the binding mode and affinity of 4-Ethyloxan-4-amine or its derivatives within the target's active site.
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.
Define the binding site based on known ligands or active site prediction algorithms.
Dock the optimized 3D structure of 4-Ethyloxan-4-amine into the binding site using software like AutoDock or Glide.
Analyze the resulting poses and scoring functions to predict binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of 4-Ethyloxan-4-amine. By following these computational protocols, researchers can gain significant insights into the molecule's conformational preferences, spectroscopic signatures, electronic properties, and potential for biological activity before embarking on extensive experimental synthesis and testing. The theoretical data generated serves as a robust foundation for hypothesis-driven experimental work, accelerating the discovery process and enabling a more rational design of novel molecules based on this promising scaffold.
References
Frontiers. (2024-07-29). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Retrieved from [Link]
ResearchGate. (2020-05-31). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]
MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]
PubMed. (1981). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Retrieved from [Link]
MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
PubChem. N-ethenyl-N-ethyloxan-4-amine. Retrieved from [Link]
PubChem. 4-ethyl-N-propylhexan-3-amine. Retrieved from [Link]
PubMed Central. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
PubChemLite. 4-ethyloxan-4-amine hydrochloride. Retrieved from [Link]
PubMed. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Retrieved from [Link]
Beilstein Journals. (2023). Complexes of resorcin[5]arene with secondary amines: synthesis, solvent influence on “in-out” structure, and theoretical calculations of non-covalent interactions. Retrieved from [Link]
ResearchGate. (2018). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Retrieved from [Link]
PubMed Central. (2022). New insights into the reactivity of aminomethylene derivatives of resorc[5]arene: amine group transfer, conformational analysis, reaction mechanism. Retrieved from [Link]
Cosmetic Ingredient Review. A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Retrieved from [Link]
Royal Society of Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Retrieved from [Link]
ResearchGate. Conformational analysis of 1,4‐disubstituted cyclohexanes. Retrieved from [Link]
PubMed. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Retrieved from [Link]
NIH. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Retrieved from [Link]
ResearchGate. (2014). Experimental and Theoretical Study of Molecular Response of Amine Bases in Organic Solvents. Retrieved from [Link]
Application Note: High-Yield Synthesis Methods for Substituted Oxane Amines
Abstract & Strategic Importance Substituted oxane amines (specifically 4-aminotetrahydropyrans) are critical pharmacophores in modern drug discovery. They serve as bioisosteres for cyclohexylamines and piperidines, offer...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
Substituted oxane amines (specifically 4-aminotetrahydropyrans) are critical pharmacophores in modern drug discovery. They serve as bioisosteres for cyclohexylamines and piperidines, offering lowered lipophilicity (LogP) and improved metabolic stability due to the ether oxygen's inductive effect.
However, synthesizing these scaffolds with precise regiochemistry and stereochemistry (cis/trans) is non-trivial. This guide moves beyond generic reductive amination to provide three distinct, high-yield workflows:
Stereocontrolled Reductive Amination: For functionalizing existing oxane ketones.
Prins Cyclization: For de novo construction of the ring with 2,4,6-substitution patterns.
Late-Stage C-H Functionalization: For diversifying simple scaffolds.
Method Selection Guide
Before selecting a protocol, analyze your starting material availability and stereochemical requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and stereochemical needs.
Protocol A: Stereocontrolled Reductive Amination
Best for: Converting substituted tetrahydropyran-4-ones to amines.
The Challenge: Cis/Trans Selectivity
In 2-substituted tetrahydropyran-4-ones, the incoming hydride can attack from the axial or equatorial direction.
Kinetic Control: Small hydride donors (e.g., NaBH₄ in MeOH) often favor axial attack, leading to the equatorial amine.
Thermodynamic Control: Using titanium isopropoxide pre-formation of the imine often favors the thermodynamically stable isomer (usually trans diequatorial).
Use this when high diastereomeric excess (de) of the trans-isomer is required.
Pre-complexation: In a dry flask under N₂, combine ketone (1.0 equiv), amine (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv) neat or in minimal dry THF.
Imine Formation: Stir at RT for 6–12 hours. Observation: The solution often becomes viscous as the titanium-amine complex forms.
Reduction: Dilute with dry MeOH (0.2 M). Cool to -78 °C or 0 °C (lower temperature improves selectivity). Add NaBH₄ (1.5 equiv) carefully.
Quench (Critical): Add water (1 mL per mmol Ti) to precipitate TiO₂. The mixture will turn into a white suspension. Filter through a Celite pad to remove titanium salts.
Purification: The filtrate contains the crude amine.
Protocol B: Prins Cyclization (De Novo Ring Construction)
Best for: Synthesizing 2,4,6-trisubstituted oxane amines when the cyclic ketone is not available. This method constructs the ring and installs the amine functionality (or a precursor) in one workflow.
Mechanism & Insight
This acid-catalyzed condensation of a homoallylic alcohol with an aldehyde generates an oxocarbenium ion, which cyclizes to form the THP ring. The "all-cis" 2,4,6-substitution pattern is often favored due to the chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions.
Acid Catalyst: TFA (Trifluoroacetic acid) or Lewis Acid (InCl₃, BiCl₃).
Solvent: DCM or Nitromethane.
Step-by-Step Methodology (TFA-Mediated)
Preparation: Dissolve the aldehyde (1.0 equiv) and homoallylic alcohol (1.0 equiv) in dry DCM (0.1 M).
Cyclization: Cool to 0 °C. Add TFA (2.0–5.0 equiv) dropwise.
Note: If the alcohol contains a masked amine (e.g., N-tosyl), this cyclization yields the amino-THP directly.
Alternative: If using a simple homoallylic alcohol, the product is often a 4-halo-THP or 4-trifluoroacetoxy-THP, which must be displaced by an azide or amine in a subsequent step.
Reaction: Stir at RT for 2–8 hours.
Workup: Quench with saturated NaHCO₃. Extract with DCM.
Post-Functionalization (if required): If the product is the 4-trifluoroacetate ester:
Hydrolyze with K₂CO₃/MeOH to the alcohol.
Convert alcohol to Mesylate (MsCl/TEA).
Displace with NaN₃ (DMF, 80 °C).
Reduce Azide (H₂, Pd/C) to the primary amine.
Protocol C: Pd-Catalyzed C-H Functionalization
Best for: Late-stage diversification of simple 4-aminotetrahydropyrans. Based on recent breakthroughs by the Yu Group (2023).
Materials
Substrate: 4-aminotetrahydropyran (protected with a directing group, e.g., triflamide or picolinamide).
Ligand: Amino-acid derived ligand (e.g., Ac-Gly-OH or specialized quinoline ligands).
Oxidant/Base: Ag₂CO₃ or AgOAc.
Step-by-Step Methodology
Directing Group Installation: Protect the free amine with a picolinamide (PA) group. This is crucial for directing the Palladium to the γ-C(sp3)-H bond (the C2/C6 position of the ring).
Catalytic Setup: In a sealed tube, combine the PA-protected amine (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Ligand (20 mol%), and Ag₂CO₃ (2.0 equiv).
Solvent: Add HFIP (Hexafluoroisopropanol) or t-Amyl alcohol.
Heating: Heat to 80–100 °C for 24 hours.
Workup: Filter through Celite. Purify by column chromatography.
Deprotection: Remove the PA group (NaOH/EtOH or acidic hydrolysis) to reveal the substituted amine.
Data Summary & Troubleshooting
Parameter
Reductive Amination
Prins Cyclization
C-H Functionalization
Primary Utility
Ketone -> Amine conversion
Ring construction
Late-stage diversification
Yield
High (80-95%)
Moderate (50-75%)
Moderate (40-65%)
Stereocontrol
Mixture (unless Ti-mediated)
High (All-cis favored)
Ligand-controlled
Limiting Factor
Availability of ketone
Scope of homoallylic alcohol
Cost of Pd/Ligands
Troubleshooting Tips
Low Conversion in Reductive Amination: If the ketone is sterically hindered, switch from STAB to NaCNBH₃ (stronger reducer, but toxic - handle with care) or increase temperature to 40 °C.
Separation of Diastereomers: Cis/Trans isomers of THP amines often have distinct retention times on C18 HPLC columns. If inseparable, protect the amine (e.g., Boc), separate the carbamates, and deprotect.
Prins Cyclization Side Products: If elimination (dihydropyran formation) competes with substitution, lower the reaction temperature and ensure anhydrous conditions.
References
Stereoselective Reductive Amination
Title: Characterization of imine reductases in reductive amination for the exploration of structure-activity rel
Application Note: Strategic Synthesis of N-Substituted 4-Aminopyrazolo[3,4-d]pyrimidines
Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the adenine core found in ATP.[1] This structural similarity makes it a critical template...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, functioning as a bioisostere of the adenine core found in ATP.[1] This structural similarity makes it a critical template for developing ATP-competitive kinase inhibitors (e.g., Ibrutinib). However, the synthesis of N-substituted 4-aminopyrazolo[3,4-d]pyrimidines presents specific challenges: primarily the regiochemical ambiguity of N-alkylation (N1 vs. N2) and the efficiency of the C4-amination. This guide provides three distinct, field-validated protocols to navigate these challenges, moving from convergent synthesis to de novo construction.
Strategic Overview: The Regioselectivity Challenge
The pyrazole ring within the scaffold contains two nucleophilic nitrogens (N1 and N2).
N1-Alkylation (Thermodynamic): Generally preferred for biological activity (mimics the sugar attachment in adenosine).
N2-Alkylation (Kinetic): Often a competing impurity that is difficult to separate.
To ensure high purity and yield, the synthetic route must be chosen based on the complexity of the N-substituent (
) and the amine at C4 ().
Figure 1: Decision matrix for selecting the optimal synthetic route.
Method A: The Convergent SnAr Protocol
Best For: Rapid library generation where the N1-substituent is pre-installed or simple, and the C4-amino group is the variable.
This method relies on the Nucleophilic Aromatic Substitution (
) of a leaving group (typically chloride) at the C4 position. The 4-chloro intermediate is electron-deficient, facilitating attack by primary or secondary amines.
Mechanism & Causality
The pyrimidine ring is activated by the electron-withdrawing nature of the adjacent nitrogens. Protonation or Lewis acid complexation at N5 can further lower the LUMO energy, accelerating the addition-elimination mechanism.
The product often precipitates.[3] Filter and wash with cold IPA/Water (1:1).
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with Sat.
and Brine. Dry over .
Data Summary: Solvent Effects on Yield
Solvent
Temp (°C)
Time (h)
Yield (%)
Notes
IPA
85
6
88
Cleanest profile; product precipitates.
n-BuOH
110
4
92
Good for sterically hindered amines.
DMF
100
8
75
Difficult workup; water wash required.
Water
100
12
60
Green chemistry; requires acid catalysis.
Method B: De Novo Cyclization (The "Ibrutinib" Route)
Best For: Complex, chiral, or bulky N1-substituents where direct alkylation would lead to racemization or N2-regioisomers.
This method builds the pyrazole ring onto the hydrazine substituent, guaranteeing 100% N1-regioselectivity. This is the industrial standard for manufacturing Ibrutinib intermediates.
Suspend the pyrazole intermediate in neat Formamide (10 volumes).
Heat to 150–180°C for 8–12 hours.
Mechanism:[3][4][5][6][7][8] Formamide acts as a C1 synthon. The exocyclic amine attacks formamide, followed by intramolecular cyclization onto the nitrile.
The solid product (4-aminopyrazolo[3,4-d]pyrimidine) precipitates. Filter and dry.
Figure 2: De Novo synthesis pathway ensuring N1 regiochemistry.
Method C: Regioselective N-Alkylation (Mitsunobu)
Best For: Late-stage diversification when the 4-amino core is already built, but the N-substituent needs to be varied.
Critical Warning: Direct alkylation with alkyl halides often yields a mixture of N1 and N2 isomers (approx. 3:1 to 1:1 ratio). The Mitsunobu reaction is preferred as it generally favors the thermodynamic N1 product due to steric steering and the mechanism of the betaine intermediate.
Protocol: Mitsunobu Coupling
Reagents: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine (unsubstituted at N), Alcohol (
), Triphenylphosphine (), DIAD or DEAD.
Setup: Dissolve the pyrazolo-pyrimidine core (1.0 equiv), Alcohol (1.2 equiv), and
(1.5 equiv) in anhydrous THF or Dioxane .
Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 10 minutes.
Control: Maintain low temp to prevent side reactions.
Reaction: Stir at Room Temp for 12–24 hours.
Purification (Crucial):
Even with Mitsunobu, minor N2 isomers may form.
Use column chromatography (DCM/MeOH or EtOAc/Hexanes).
Differentiation: N1 isomers typically move slower on silica (more polar) than N2 isomers, but this varies.
Validation: Use 2D NMR (HMBC). N1-alkylation shows correlation between the
protons and C3/C7a. N2-alkylation shows correlation to C3 but not C7a (or different pattern).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in SnAr
Hydrolysis of Chloride
Ensure reagents are dry; Switch to n-BuOH; Avoid water.
N1/N2 Mixtures
Tautomeric Equilibrium
Switch from Alkyl Halide () to Mitsunobu; Use bulky protecting groups.
Incomplete Cyclization
Temperature too low
Formamide cyclization requires >150°C. Ensure internal temp is reached.
Solubility Issues
Rigid Scaffold
Use DMSO/MeOH mixtures for workup; Sonication helps dissolution.
References
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines.
Source: PubMed (NIH)
URL:[Link]
Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
Source: PubMed / ACS
URL:[Link]
Process for the preparation of Ibrutinib (WO2017134588A1).
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent.
Source: Preprints.org
URL:[Link]
Application Note: Application of Amine Derivatives in the Synthesis of Agrochemicals
[1][2] Introduction: The Amine Advantage in Agrochemicals Amine derivatives are the backbone of modern agrochemistry. Over 70% of registered pesticides contain an amine moiety or are derived from amine precursors.
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction: The Amine Advantage in Agrochemicals
Amine derivatives are the backbone of modern agrochemistry. Over 70% of registered pesticides contain an amine moiety or are derived from amine precursors. Their ubiquity is not accidental; amines offer a unique handle for modulating lipophilicity (LogP) , pKa , and metabolic stability .
In herbicides (e.g., Triazines, Glyphosate), amines often serve as the primary binding motif to plant enzymes (e.g., Photosystem II or EPSP synthase). In insecticides (e.g., Neonicotinoids), the amine-derived heterocycle is critical for nicotinic acetylcholine receptor agonism. In fungicides (e.g., Phenylamides), the amine core provides the necessary steric bulk and hydrogen bond acceptance to inhibit fungal RNA synthesis.
This guide moves beyond basic synthesis to provide field-validated protocols for three distinct classes of agrochemicals, emphasizing the mechanistic causality behind every experimental choice.
Expert Insight: The Temperature-Selectivity Paradox
The synthesis of Atrazine from cyanuric chloride relies on the differing reactivities of the chloride atoms. The first chlorine is displaced rapidly at
. The second requires room temperature (), and the third requires high heat (). Crucial Control Point: If the temperature exceeds during the first addition, you will generate significant amounts of the disubstituted impurity (Simazine or Propazine analogs), which are inseparable by standard industrial crystallization.
Experimental Protocol
Reagents:
Cyanuric Chloride (Trichloro-s-triazine): 1.0 eq
Isopropylamine (IPA): 1.05 eq
Ethylamine (70% aq): 1.05 eq
Sodium Hydroxide (20% aq): 2.1 eq
Solvent: Toluene (or Acetone/Water mix for lab scale)
Step-by-Step Methodology:
Reactor Setup: Charge a jacketed glass reactor with Toluene (
of cyanuric chloride). Cool the system to .
Cyanuric Chloride Addition: Add cyanuric chloride slowly. Ensure vigorous stirring to create a fine suspension. Note: Cyanuric chloride hydrolyzes in water; keep the system dry initially.
First Amine Addition (Isopropylamine):
Mix IPA with a small amount of water.
Add dropwise over 60 minutes, maintaining internal temperature strictly below
.
Simultaneously add 1.0 eq of NaOH solution to neutralize the generated HCl, maintaining pH 9–10.
QC Check: TLC (Hexane/EtOAc 8:2) should show disappearance of cyanuric chloride.
Second Amine Addition (Ethylamine):
Warm the reaction mixture to
.
Add Ethylamine solution dropwise over 45 minutes.
Add the remaining NaOH solution.
Stir for 2 hours at
.
Workup:
Separate the aqueous brine layer.
Wash the organic layer with water (
) to remove residual salts and amines.
Evaporate Toluene or cool to
to crystallize the product.
Yield: Expect 90–95%. Purity: >98% (HPLC).
Pathway Visualization
Figure 1: Stepwise substitution pathway for Atrazine synthesis, highlighting critical temperature controls to prevent impurity formation.
Target Molecule: Imidacloprid
Mechanism: N-Alkylation and Heterocyclic Coupling
Expert Insight: Solvent Effects on Regioselectivity
The coupling of the chloropyridine fragment to the imidazolidine ring is sensitive to solvent polarity. Using Acetonitrile (ACN) or DMF promotes the
reaction mechanism. Critical Warning: The reaction requires a base (Carbonate) to scavenge acid. Using a hydroxide base (NaOH) here can lead to hydrolysis of the chloromethyl pyridine starting material, destroying the yield.
Target Molecule: Metalaxyl
Mechanism: Amine Acylation and Chiral Center Management
Expert Insight: Steric Hindrance Management
The synthesis involves 2,6-dimethylaniline.[2][3] The two methyl groups create significant steric hindrance, making the nitrogen weakly nucleophilic. Standard alkylation often fails or requires harsh conditions.[4] The protocol below uses a melt condition or high-boiling solvent to overcome this energy barrier.
Experimental Protocol
Reagents:
2,6-Dimethylaniline: 1.0 eq
Methyl 2-chloropropionate: 1.2 eq
Methoxyacetyl chloride: 1.1 eq
Base 1: Sodium Bicarbonate (
)
Base 2: Sodium Hydroxide (aq)
Step-by-Step Methodology:
N-Alkylation (The Difficult Step):
Mix 2,6-dimethylaniline and Methyl 2-chloropropionate.
Add catalytic Potassium Iodide (KI) to facilitate the Finkelstein reaction in situ.
Heat to
(neat/melt) for 10–15 hours.
Validation: GC-MS must show >95% conversion to the secondary amine intermediate (Methyl N-(2,6-dimethylphenyl)alaninate).
Acylation:
Dissolve the intermediate in Toluene.
Cool to
. Add (solid or saturated solution).
Add Methoxyacetyl chloride dropwise. The reaction is highly exothermic.
Wash with dilute HCl to remove unreacted aniline (critical for toxicity profile).
Crystallize from Hexane/Ether.
Workflow Visualization
Figure 2: Synthesis workflow for Metalaxyl, emphasizing the high-temperature alkylation required due to steric hindrance.
Formulation Protocol: Glyphosate Amine Salts
Application: Bioavailability Enhancement
Concept: Glyphosate acid is insoluble in water. Converting it to the Isopropylamine (IPA) salt creates the high-load soluble liquid (SL) formulations used globally.
Protocol:
Slurry: Suspend Glyphosate acid (95% tech) in water (0.8 parts water to 1 part acid).
Low Yield in Imidacloprid: Check water content in Acetonitrile. Water acts as a competing nucleophile.
Impurity in Atrazine: If "Simazine" (di-ethyl) or "Propazine" (di-isopropyl) analogs appear, the temperature control during the first addition failed.
Color Issue in Metalaxyl: Oxidation of the aniline starting material causes dark coloration. Perform reaction under Nitrogen or Argon.
References
Process for the preparation of substituted triazines (Atrazine). European Patent Office. Available at: [Link]
Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Process for preparing imidacloprid. Google Patents (US6307053B1).
Metalaxyl synthesizing process. Google Patents (CN101088986B).
Understanding glyphosate formulations. University of Florida / IFAS Extension. Available at: [Link]
Technical Support Center: Navigating the Purification Challenges of Polar Amine Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar amine compounds. This guide is designed for researchers, scientists, and d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties in their daily laboratory work. Here, we move beyond simple protocols to provide in-depth explanations and field-proven troubleshooting strategies, ensuring you not only solve your immediate purification problems but also understand the underlying chemical principles to prevent future setbacks.
Introduction: The Polarity and Basicity Dilemma
Polar amine compounds are ubiquitous in pharmaceuticals, agrochemicals, and material science. However, their purification is notoriously difficult due to a combination of high polarity and basicity. These characteristics lead to a host of chromatographic issues, including poor retention in reversed-phase (RP) chromatography, strong, often irreversible, binding to silica-based stationary phases in normal-phase (NP) chromatography, and poor peak shapes.[1][2] This guide will equip you with the knowledge to tackle these challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the purification of polar amines, offering step-by-step solutions and the scientific rationale behind them.
Q1: My polar amine shows little to no retention and elutes in the solvent front in reversed-phase chromatography. What should I do?
This is a classic problem for highly polar compounds in RP-HPLC.[3] The non-polar stationary phase (like C18) has minimal interaction with your highly water-soluble analyte.
Immediate Solutions:
Switch to a More Polar Stationary Phase: Consider columns designed for polar analytes. Options include those with phenyl, biphenyl, PFP (pentafluorophenyl), cyano, or diol functionalities.[4] These phases offer different retention mechanisms that can better interact with your polar amine.
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[3][5][6] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][7] The water in the mobile phase forms a layer on the stationary phase, and partitioning of the polar analyte into this layer provides retention.[3]
Consider Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics.[8][9][10] This dual retention mechanism can be highly effective for retaining and separating polar, ionizable compounds like amines.[8][10]
Experimental Protocol: A Starting Point for HILIC Method Development
Column Selection: Start with a bare silica or an amide-bonded column.
Mobile Phase Preparation:
Solvent A: Acetonitrile (ACN)
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to a suitable range for your analyte).
Initial Gradient:
Start with a high percentage of Solvent A (e.g., 95% ACN).
Run a linear gradient to increase the percentage of Solvent B (e.g., to 40% water over 15-20 minutes).
Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection (typically 5-10 column volumes).
Q2: I'm observing severe peak tailing for my amine compound on a silica column in normal-phase chromatography. How can I improve the peak shape?
Peak tailing of basic compounds on silica is primarily caused by the interaction of the amine's lone pair of electrons with acidic silanol groups (Si-OH) on the silica surface.[1][2] This strong interaction leads to a secondary retention mechanism, causing a portion of the analyte to lag behind the main peak.
Causality and Solutions:
Mechanism: The basic amine (a Lewis base) interacts strongly with the acidic silanol groups (a Brønsted acid) on the silica surface.[11] This acid-base interaction can be so strong that it leads to irreversible adsorption and poor recovery.[1]
Solution 1: Mobile Phase Modification: Add a small amount of a competing base to your mobile phase.[2][11] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1%. The TEA will "mask" the active silanol sites, preventing your analyte from interacting with them.[2] Ammonia in methanol can also be used for very basic compounds.[12]
Solution 2: Use a Deactivated or Functionalized Stationary Phase:
Amine-functionalized silica: These columns have an amine-bonded phase that shields the underlying silica and provides a less acidic surface.[2][13] This often eliminates the need for mobile phase additives.[2]
Deactivated silica: Some vendors offer silica gels that have been treated to reduce the number of acidic silanol groups.
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds.[12]
Diagram: Mechanism of Silanol Masking
Caption: Masking of acidic silanol groups on silica by a competing base like triethylamine (TEA) prevents strong interactions with basic amine analytes, leading to improved peak shapes.
Q3: How does mobile phase pH affect the purification of my polar amine in reversed-phase chromatography?
Mobile phase pH is a critical parameter as it controls the ionization state of your amine.[1] The ionization state, in turn, significantly impacts retention and peak shape.
The "2 pH Unit Rule":
To ensure your amine is in a single, predictable form, adjust the mobile phase pH to be at least 2 units away from the pKa of your amine.[11]
pH > pKa + 2: The amine will be in its neutral, free-base form (R-NH2). This form is less polar and will be better retained on a C18 column.[11] This is often the preferred approach for achieving good retention of polar amines in RP-HPLC.
pH < pKa - 2: The amine will be in its protonated, cationic form (R-NH3+). This form is more polar and will have less retention on a C18 column. However, operating at a low pH can suppress silanol interactions and improve peak shape.
Table: Impact of pH on Polar Amine Purification in RP-HPLC
pH relative to pKa
Analyte State
Polarity
Retention on C18
Potential Issues
pH > pKa + 2
Neutral (R-NH2)
Lower
Increased
Poor solubility at high organic concentrations.
pH ≈ pKa
Mixture of neutral and ionized forms
Variable
Unpredictable
Broad, distorted peaks due to multiple species.
pH < pKa - 2
Ionized (R-NH3+)
Higher
Decreased
Poor retention, potential for silanol interactions.
Frequently Asked Questions (FAQs)
Q: What is the best all-around chromatography technique for polar amine purification?
A: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities you are trying to remove. However, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very powerful starting point for highly polar amines that are poorly retained in reversed-phase.[3][5] Mixed-mode chromatography is also gaining popularity due to its ability to provide multiple retention mechanisms in a single column.[8][9]
Q: Can I use ion-exchange chromatography for my polar amine?
A: Yes, cation-exchange chromatography is a viable option, especially for preparative scale purifications where you want to capture your amine and wash away neutral or acidic impurities.[14][15] The amine (in its protonated form) will bind to the negatively charged stationary phase and can then be eluted by increasing the salt concentration or pH of the mobile phase.
Q: Are there any special considerations for sample preparation when working with polar amines?
A: Yes, proper sample preparation is crucial for good results.[16][17][18]
Solvent Mismatch: Dissolve your sample in the initial mobile phase whenever possible to avoid peak distortion.
Salt Content: High salt concentrations in your sample can interfere with chromatography, especially in HILIC and ion-exchange modes. Consider desalting your sample if necessary.[17]
pH: Ensure the pH of your sample is compatible with your chosen mobile phase to maintain a consistent ionization state of your analyte.
Q: I am trying to separate enantiomers of a polar amine. What should I consider?
A: Chiral separation of polar amines can be challenging.
Chiral Stationary Phases (CSPs): Polysaccharide-based and cyclofructan-based CSPs are often effective.[19][20]
Mobile Phase Additives: Acidic and basic additives are often required to achieve good peak shape and resolution.[19][21]
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative to HPLC for chiral separations of amines, often providing faster separations and better peak shapes.[19]
Diagram: Workflow for Method Development for Polar Amine Purification
Caption: A systematic approach to method development for purifying polar amine compounds, starting with screening on different column chemistries.
References
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]
Reddit. What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? [Link]
Biotage. How should I purify a complex, polar, amide reaction mixture? [Link]
Quora. What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? [Link]
Biotage. Is there an easy way to purify organic amines? [Link]
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Link]
Reddit. Purification of strong polar and basic compounds. [Link]
Chromatography Forum. Please give suggestion: high polar impurity purification. [Link]
Chromatography Online. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
Analyst (RSC Publishing). Sample preparation for polar metabolites in bioanalysis. [Link]
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
Agilent. Mastering HILIC-Z Separation for Polar Analytes. [Link]
Princeton University. sample preparation guideline for extraction of polar metabolites from adherent or. [Link]
AZoM. Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. [Link]
PMC - NIH. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]
Chromatography Today. Evolution of Mixed-Mode Chromatography. [Link]
SciSpace. Sample preparation for polar metabolites in bioanalysis. [Link]
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
Biotage. What can I use to purify polar reaction mixtures? [Link]
Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]
TOSOH Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
ResearchGate. Sample preparation for polar metabolites in bioanalysis. [Link]
PubMed. Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. [Link]
Frequently Asked Questions (FAQs): General Storage & Handling
An in-depth guide to the stability, storage, and handling of 4-Ethyloxan-4-amine, designed for research, scientific, and drug development professionals. Disclaimer: Specific, peer-reviewed stability data for 4-Ethyloxan-...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the stability, storage, and handling of 4-Ethyloxan-4-amine, designed for research, scientific, and drug development professionals.
Disclaimer: Specific, peer-reviewed stability data for 4-Ethyloxan-4-amine is not extensively available in public literature. The following guide is synthesized by a Senior Application Scientist based on the well-established chemical principles governing its core functional groups: a tertiary amine and a saturated cyclic ether (oxane). The recommendations provided are considered best practices for a compound of this class.
Question: What are the ideal storage conditions for 4-Ethyloxan-4-amine?
Answer: To ensure maximum shelf-life and prevent degradation, 4-Ethyloxan-4-amine should be stored in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2] For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.
Condition
Recommendation
Rationale
Temperature
Room Temperature (or refrigerated at 2-8°C for long-term storage)
Lower temperatures slow down potential degradation reactions. General guidance suggests storing amines below 30°C.[1]
Atmosphere
Inert Gas (Argon or Nitrogen)
The tertiary amine moiety is susceptible to slow oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, mitigating this risk.[3][4]
Light
Amber vial or dark location
Protects against potential light-induced degradation pathways.
Moisture
Tightly sealed container in a dry environment (e.g., desiccator)
Amines can be hygroscopic; moisture can introduce impurities and potentially facilitate hydrolysis or other reactions.[1]
Question: Is 4-Ethyloxan-4-amine stable at room temperature?
Answer: The product is expected to be chemically stable under standard ambient conditions (room temperature) for short to medium-term storage, provided it is protected from air and moisture.[5] The structure, containing a tertiary amine and a stable oxane ring, suggests good general stability.[3][6] However, for periods exceeding several months, refrigeration (2-8°C) under an inert atmosphere is the best practice to minimize the risk of slow oxidative degradation.
Question: What are the primary functional groups in 4-Ethyloxan-4-amine and how do they affect its stability?
Answer: 4-Ethyloxan-4-amine has two key functional groups:
Tertiary Amine: Tertiary amines are generally considered the most stable class of amines regarding oxidation.[3] However, they are not immune. The lone pair of electrons on the nitrogen atom can be attacked by oxidants, including atmospheric oxygen over time, leading to the formation of N-oxides. This is the most probable degradation pathway.
Oxane (Tetrahydropyran) Ring: This six-membered cyclic ether is a saturated heterocycle. Unlike smaller, strained cyclic ethers (like epoxides), the oxane ring is relatively unreactive and stable.[6][7] It is not expected to be a primary point of instability under normal conditions.
Troubleshooting Guide: Identifying & Resolving Common Issues
Users may encounter issues that suggest compound instability. This section provides a logical framework for troubleshooting.
Visual Workflow for Sample Handling
The following workflow outlines the best practices for handling the compound from receipt to experimental use to minimize contamination and degradation.
Caption: Recommended workflow for handling 4-Ethyloxan-4-amine.
Common Problems and Solutions
Observed Problem
Potential Cause(s)
Recommended Action(s)
Sample has a yellow or brown tint.
Oxidation. The tertiary amine may have partially oxidized to an N-oxide or other colored degradation products.
1. Confirm purity using an analytical method (GC-MS, LC-MS, or NMR).2. If purity is compromised, consider purification (e.g., column chromatography) or using a fresh, unopened sample.3. Ensure future storage is strictly under an inert atmosphere.
Inconsistent or poor results in my assay/reaction.
1. Compound Degradation: The active concentration is lower than assumed due to degradation.2. Presence of Inhibitory Impurities: Degradation products may be interfering with the experiment.
1. Perform a Purity Check: Use the protocol below to verify the integrity of your current stock.2. Run a Positive Control: Use a freshly prepared standard or a new lot of the compound to confirm the experimental setup is working correctly.3. Always use material from a properly stored, recently opened container for critical experiments.
New, unexpected peaks appear in my analytical trace (e.g., HPLC, GC-MS).
Chemical Degradation. The compound has broken down into one or more new chemical entities.
1. Attempt to identify the new peaks via mass spectrometry or comparison to known degradation product standards.2. This is a definitive sign of instability. Discard the vial and use a new, verified lot.3. Review your storage and handling procedures to identify the source of the degradation.[8]
Troubleshooting Decision Tree
If you suspect your sample of 4-Ethyloxan-4-amine is compromised, follow this decision tree to diagnose the issue.
Caption: Potential oxidative degradation of 4-Ethyloxan-4-amine.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method to assess the purity of 4-Ethyloxan-4-amine and detect potential volatile impurities or degradation products. Gas chromatography is a common and effective method for analyzing amines.
[8][9][10]
Objective: To determine the purity of a 4-Ethyloxan-4-amine sample and identify potential degradation products.
Materials:
4-Ethyloxan-4-amine sample
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
GC-MS instrument with a suitable capillary column (e.g., DB-5ms or equivalent)
Autosampler vials with caps
Methodology:
Sample Preparation:
Accurately prepare a stock solution of the compound at ~1 mg/mL in the chosen solvent.
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. Causality: This ensures the concentration is within the linear dynamic range of the detector and avoids column overloading.
Transfer the final solution to an autosampler vial.
Instrument Setup (Example Conditions):
Inlet Temperature: 250°C
Injection Mode: Split (e.g., 20:1 split ratio). Causality: A split injection prevents overloading the column with a concentrated sample, ensuring sharp peaks.
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Oven Program:
Initial temperature: 60°C, hold for 1 minute.
Ramp: Increase to 280°C at a rate of 15°C/minute.
Final hold: Hold at 280°C for 5 minutes.
MS Transfer Line Temp: 280°C
Ion Source Temp: 230°C
Scan Range: 40-400 m/z.
Data Analysis:
Integrate the total ion chromatogram (TIC).
Calculate the relative peak area percentage of the main peak corresponding to 4-Ethyloxan-4-amine. This provides an estimate of purity.
Examine the mass spectrum of the main peak to confirm its identity (look for the molecular ion).
Analyze the mass spectra of any impurity peaks. A peak with a mass of +16 Da relative to the parent compound could indicate the N-oxide degradant.
References
MilliporeSigma. (n.d.). Safety Data Sheet.
Thermo Fisher Scientific. (2011). Safety Data Sheet.
PubChem. (n.d.). 4-Methyloxan-4-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved February 4, 2026, from [Link]
ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Retrieved February 4, 2026, from [Link]
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Degradation Pathways for Monoethanolamine in a CO2 Capture Facility. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). N-ethenyl-N-ethyloxan-4-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
University of Kentucky UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved February 4, 2026, from [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved February 4, 2026, from [Link]
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 4, 2026, from [Link]
Who we serve. (n.d.). Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Retrieved February 4, 2026, from a general chemical synthesis review.
Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
Fisher Scientific. (n.d.). Safety Data Sheet.
NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved February 4, 2026, from [Link]
Chemistry LibreTexts. (2021). 15.12: Cyclic Ethers. Retrieved February 4, 2026, from [Link]
Chemguide. (n.d.). An introduction to amines. Retrieved February 4, 2026, from [Link]
Google Patents. (n.d.). Method of analysis of amine by mass spectrometry.
Wil-Kil Pest Control. (n.d.). Safety Data Sheet Amine 4 2,4-D Weed Killer. Retrieved February 4, 2026, from [Link]
FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved February 4, 2026, from [Link]
ResearchGate. (2023). Cyclic Ethers and Their Use. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Thermal Degradation of Amine Solvent (Methyl-diethanolamine) During Sour Gas Treatment Process. Retrieved February 4, 2026, from [Link]
University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Retrieved February 4, 2026, from [Link]
YouTube. (2021). Introduction to Cyclic Ethers. Retrieved February 4, 2026, from [Link]
ChemistryStudent. (n.d.). Amines (A-Level). Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
Identifying and minimizing byproducts in 4-Ethyloxan-4-amine synthesis
Welcome to the technical support guide for the synthesis of 4-Ethyloxan-4-amine (also known as 4-amino-4-ethyl-tetrahydropyran). This document is designed for researchers, chemists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 4-Ethyloxan-4-amine (also known as 4-amino-4-ethyl-tetrahydropyran). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, understanding, and minimizing byproduct formation. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Overview of the Core Synthesis Pathway
The most common and logical route to 4-Ethyloxan-4-amine is a two-step sequence starting from tetrahydropyran-4-one.
Step 1: Grignard Addition. The synthesis begins with the nucleophilic addition of an ethyl Grignard reagent (Ethylmagnesium bromide, EtMgBr) to the ketone, tetrahydropyran-4-one. This reaction forms the key tertiary alcohol intermediate, 4-ethyl-oxan-4-ol.
Step 2: Amination via the Ritter Reaction. The tertiary alcohol is then converted to the target primary amine. The Ritter reaction is a robust method for this transformation, involving the reaction of the alcohol with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form a stable N-alkyl amide intermediate, which is subsequently hydrolyzed to yield the final 4-Ethyloxan-4-amine.[1][2]
Caption: Overall two-step synthesis of 4-Ethyloxan-4-amine.
Troubleshooting Guide: Common Byproducts & Minimization Strategies
This section addresses the most frequent issues encountered during the synthesis in a question-and-answer format.
Q1: My Grignard reaction (Step 1) is low-yielding, and I recover a significant amount of the starting ketone. What is the likely cause?
Answer: This is a classic issue in Grignard reactions and almost always points to problems with the Grignard reagent itself or the reaction conditions.
Root Causes & Solutions:
Deactivated Grignard Reagent: Grignard reagents are potent bases and will react with even trace amounts of acidic protons from water, alcohols, or even atmospheric moisture.[3] This acid-base reaction is much faster than the desired addition to the ketone, effectively quenching your reagent.
Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum immediately before use. Use a high-quality anhydrous solvent (like THF, freshly distilled from a drying agent like sodium/benzophenone). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup.[4]
Inaccurate Reagent Concentration: If you are using a commercially prepared Grignard solution or one you made previously, its concentration may have decreased over time. An insufficient stoichiometric amount will lead to incomplete conversion.
Solution: Titrate your Grignard reagent before use to determine its exact molarity. A common method is titration against a known amount of a non-nucleophilic indicator like 1,10-phenanthroline in the presence of a secondary alcohol until a color change is observed.
Ketone Enolization: If the ketone is sterically hindered or the Grignard reagent is particularly bulky, the Grignard can act as a base, abstracting an alpha-proton from the ketone to form an enolate.[3] Upon aqueous workup, this enolate is protonated back to the starting ketone.
Solution: For this specific synthesis, enolization is less of a concern. However, maintaining a low reaction temperature (e.g., 0 °C) during the Grignard addition favors the nucleophilic addition pathway over the enolization pathway. Add the ketone solution slowly to the Grignard reagent to avoid temperature spikes.
Q2: I'm observing a significant amount of an alkene byproduct (4-ethyl-3,6-dihydro-2H-pyran) after the amination step. How can I prevent this?
Answer: This is the most critical challenge in this synthesis. The formation of the alkene is a direct consequence of a competing elimination reaction (E1) pathway during the acid-catalyzed Ritter reaction.
Mechanistic Insight:
In the presence of a strong acid, the tertiary alcohol is protonated, and water is eliminated to form a stable tertiary carbocation.[5] This carbocation is the key intermediate. It can either be trapped by the nitrile (the desired Ritter reaction pathway) or it can lose a proton from an adjacent carbon to form an alkene (the undesired E1 elimination pathway).[5][6]
Caption: Competing substitution and elimination pathways for the carbocation.
Minimization Strategies:
The key is to favor the substitution pathway. This can be achieved by carefully controlling the reaction parameters.
Parameter
Condition to Favor Amination (Desired)
Condition to Favor Elimination (Undesired)
Rationale
Temperature
Low (0 °C to RT)
High (Heat/Reflux)
Elimination reactions generally have a higher activation energy and are favored by higher temperatures.[5] Keeping the temperature low kinetically favors the nucleophilic attack of the nitrile.
Nitrile
Used as solvent or in large excess
Stoichiometric or low concentration
A high concentration of the nitrile nucleophile increases the probability of it trapping the carbocation before elimination can occur (Le Chatelier's principle).
Acid Choice
Sulfuric Acid (H₂SO₄)
Acids with more nucleophilic conjugate bases
The conjugate base of sulfuric acid (HSO₄⁻) is a very poor nucleophile and is less likely to interfere with the reaction.[5]
Reaction Time
Monitored for completion
Excessively long
Prolonged exposure to strong acid, especially at elevated temperatures, can promote decomposition and elimination.
Q3: My final product is contaminated with the N-acetyl amide intermediate. How do I ensure complete hydrolysis?
Answer: Incomplete hydrolysis is a common issue, as amides can be quite stable and resistant to cleavage.[7] The N-acetyl amide formed during the Ritter reaction requires forceful conditions to be fully converted to the primary amine and acetic acid.
Root Causes & Solutions:
Insufficiently Harsh Conditions: Mild acidic or basic conditions, short reaction times, or low temperatures may not be sufficient to drive the hydrolysis to completion.
Solution (Acidic Hydrolysis): After the Ritter reaction is complete, add a sufficient volume of aqueous acid (e.g., 6M HCl or 3M H₂SO₄) and heat the mixture to reflux for several hours (4-12 h).[8] Monitor the reaction by TLC or LC-MS until the amide starting material is fully consumed.
Solution (Basic Hydrolysis): Alternatively, after neutralizing the acidic Ritter reaction mixture, you can perform a basic hydrolysis by refluxing with a strong base like aqueous NaOH or KOH.[9][10] This will produce the free amine and a carboxylate salt.
Steric Hindrance: The amide in this synthesis is sterically hindered, which can slow down the rate of hydrolysis.
Solution: Ensure adequate heating and reaction time. If acidic hydrolysis is slow, switching to basic conditions (or vice-versa) can sometimes be more effective, depending on the specific substrate. Using a co-solvent like a lower aliphatic alcohol can improve solubility and reaction rates.[9]
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of these reactions?
A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique. For the Grignard step, you can spot the starting ketone and the reaction mixture; the disappearance of the ketone spot indicates completion. For the Ritter/hydrolysis steps, you can monitor the disappearance of the alcohol intermediate and then the amide intermediate. Use a stain (like potassium permanganate) to visualize the alcohol and amine, which may not be UV-active. LC-MS is also highly effective for more quantitative tracking.
Q: How should I purify the final 4-Ethyloxan-4-amine product?
A: After an aqueous workup to remove inorganic salts, the primary method is column chromatography on silica gel. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a more polar solvent (like ethyl acetate, and then adding methanol with a small amount of triethylamine) is typically effective. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel. Distillation under reduced pressure is also a viable option if the byproducts have significantly different boiling points.
Q: Are there alternative amination methods I could consider?
A: While the Ritter reaction is well-suited for tertiary alcohols, other methods exist, though they may have their own challenges. The Schmidt reaction (using hydrazoic acid) is an alternative but involves highly toxic and explosive reagents. Reductive amination is not directly applicable to the tertiary alcohol but could be used on the starting ketone if a suitable primary amine equivalent could be found that withstands Grignard conditions, which is synthetically complex. For this substrate, the Ritter reaction remains one of the most direct and reliable methods.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of 4-Ethyl-oxan-4-ol (Grignard Step)
Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool to room temperature under inert gas.
Reagent Addition: Charge the flask with Ethylmagnesium bromide (1.2 equivalents) in THF. Cool the solution to 0 °C in an ice bath.
Substrate Addition: Dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC for the disappearance of the starting ketone.
Workup: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of 4-Ethyloxan-4-amine (Ritter/Hydrolysis Step)
Ritter Reaction: Cool a flask containing acetonitrile (used as both reagent and solvent) to 0 °C. To a separate flask, add the crude 4-ethyl-oxan-4-ol (1.0 equivalent) and dissolve it in a minimal amount of acetonitrile. Slowly add concentrated sulfuric acid (H₂SO₄, 2.0 equivalents) to the stirred acetonitrile in the first flask, keeping the temperature below 10 °C. Then, add the alcohol solution dropwise to the acid/acetonitrile mixture.
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours until TLC analysis shows the consumption of the starting alcohol.
Hydrolysis: Carefully pour the reaction mixture over ice and add a sufficient amount of 6M aqueous NaOH to basify the solution to pH > 12 (use caution, this is highly exothermic). Transfer the mixture to a round-bottom flask equipped with a reflux condenser.
Reflux: Heat the basic mixture to reflux (approx. 100-110 °C) for 6-12 hours, monitoring by TLC for the disappearance of the intermediate amide.
Workup: After cooling to room temperature, extract the aqueous solution with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography.
References
MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
ChemRxiv | Cambridge Open Engage. (2024). Synthesis of 4- and 5-Aminotriazolamers via Iterative Electrophilic Ethynylation and Azide–Alkyne Cycloaddition. Available at: [Link]
OpenOChem Learn. Ritter Reaction. Available at: [Link]
Organic Chemistry Portal. Ritter Reaction. Available at: [Link]
Organic Chemistry Portal. Ritter Reaction PDF. Available at: [Link]
YouTube. (2022). Ritter Reaction. Available at: [Link]
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
Organic Chemistry Portal. Amine synthesis by amide reduction. Available at: [Link]
Master Organic Chemistry. (2015). Elimination Reactions of Alcohols (With Acid). Available at: [Link]
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]
Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. Available at: [Link]
National Institutes of Health (NIH). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Available at: [Link]
YouTube. (2024). Elimination Of Alcohol Reactions | A LEVEL & IB Chemistry. Available at: [Link]
Google Patents. US3592854A - Hydrolysis of amides to amines.
ACS Publications. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation | JACS Au. Available at: [Link]
Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. Available at: [Link]
ACS Publications. Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones | Organic Letters. Available at: [Link]
Saskoer.ca. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry. Available at: [Link]
ResearchGate. 17 questions with answers in GRIGNARD REAGENT | Science topic. Available at: [Link]
National Institutes of Health (NIH). (2024). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available at: [Link]
Chemguide. the hydrolysis of amides. Available at: [Link]
Save My Exams. (2024). Reactions of Amides - A Level Chemistry Revision Notes. Available at: [Link]
Technical Support Center: Optimizing Reaction Conditions for the N-alkylation of 4-Ethyloxan-4-amine
Welcome to the technical support center for the N-alkylation of 4-Ethyloxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-alkylation of 4-Ethyloxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient experimentation. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction: The Challenge of Alkylating a Sterically Hindered Heterocycle
4-Ethyloxan-4-amine presents a unique set of challenges in N-alkylation reactions. As a secondary amine situated on a quaternary carbon within a tetrahydropyran ring, the nitrogen is sterically hindered. This steric bulk can significantly impact the reaction kinetics, often leading to sluggish or incomplete conversions under standard conditions. However, this hindrance can also be advantageous in preventing undesired over-alkylation, a common side reaction with less hindered amines.[1]
This guide will explore two primary strategies for the N-alkylation of 4-Ethyloxan-4-amine: direct alkylation with alkyl halides and reductive amination. We will delve into the nuances of each method, providing detailed protocols and troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of 4-Ethyloxan-4-amine with an alkyl halide is extremely slow or shows no reaction. What are the likely causes?
A1: The primary culprit is likely the steric hindrance around the nitrogen atom of 4-Ethyloxan-4-amine. This slows down the nucleophilic attack on the alkyl halide. Other contributing factors could be:
Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides.
Inappropriate solvent: A non-polar solvent may not adequately solvate the transition state, hindering the reaction.
Weak base: The chosen base may not be strong enough to effectively neutralize the generated hydrohalic acid, leading to the formation of the unreactive ammonium salt of the starting amine.
Low reaction temperature: The activation energy for the alkylation of a hindered amine is likely high, requiring elevated temperatures.
Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?
A2: Elimination (formation of an alkene from the alkyl halide) is a common side reaction, especially with secondary and tertiary alkyl halides or when using strong, bulky bases.[2] To mitigate this:
Use a less hindered base: A sterically bulky base like potassium tert-butoxide is more prone to act as a base than a nucleophile. Consider using a weaker, less hindered base such as potassium carbonate or sodium bicarbonate.
Choose a primary alkyl halide: Primary alkyl halides are less prone to elimination than secondary or tertiary ones.
Lower the reaction temperature: Higher temperatures often favor elimination over substitution.
Use an alternative method: Reductive amination completely avoids the use of alkyl halides and the associated elimination side reactions.
Q3: Is over-alkylation to the quaternary ammonium salt a concern with 4-Ethyloxan-4-amine?
A3: Due to the significant steric hindrance around the nitrogen, the formation of the tertiary amine product is already challenging. Further alkylation to the quaternary ammonium salt is generally not a significant concern under typical N-alkylation conditions.[1] The steric bulk of the three substituents on the nitrogen of the tertiary amine product makes it a very poor nucleophile.
Q4: Which method is generally preferred for the N-alkylation of 4-Ethyloxan-4-amine: direct alkylation or reductive amination?
A4: For a sterically hindered secondary amine like 4-Ethyloxan-4-amine, reductive amination is often the superior method .[3][4] It typically proceeds under milder conditions, avoids the use of potentially mutagenic alkyl halides, and circumvents issues with elimination side reactions.[4] Direct alkylation can be effective but may require more rigorous optimization of reaction conditions (higher temperatures, stronger bases, more reactive alkylating agents) to overcome the steric hindrance.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the N-alkylation of 4-Ethyloxan-4-amine.
Problem 1: Low or No Conversion
Potential Cause
Recommended Solution
Scientific Rationale
Insufficient Reaction Temperature
Gradually increase the reaction temperature in 10-20 °C increments. Consider using a higher-boiling solvent if necessary.
The steric hindrance of 4-Ethyloxan-4-amine increases the activation energy of the reaction, requiring more thermal energy to achieve a reasonable rate.
Inadequate Base Strength or Solubility
Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). Ensure the base is sufficiently soluble in the reaction solvent. For heterogeneous bases, ensure vigorous stirring.
A stronger base will more effectively deprotonate the amine or neutralize the acid byproduct, driving the equilibrium towards the product. Cesium bases are often more soluble in organic solvents.[5]
Low Reactivity of Alkylating Agent
If using an alkyl chloride, switch to the corresponding bromide or iodide.
The C-X bond strength decreases from Cl > Br > I, making alkyl iodides the most reactive in SN2 reactions.[2]
Inappropriate Solvent
Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.
These solvents are effective at solvating the transition state of SN2 reactions, thereby increasing the reaction rate.[5]
Formation of Unreactive Ammonium Salt
Use at least a stoichiometric amount of a suitable base to neutralize the acid formed during the reaction.
The protonated amine is not nucleophilic and will not participate in the alkylation reaction.
Problem 2: Formation of Significant Byproducts
Potential Cause
Recommended Solution
Scientific Rationale
Elimination (Alkene Formation)
Use a primary alkyl halide if possible. Employ a weaker, non-hindered base (e.g., NaHCO₃, K₂CO₃). Lower the reaction temperature.
Elimination competes with substitution and is favored by sterically hindered bases, secondary/tertiary alkyl halides, and higher temperatures.[2]
Decomposition of Starting Material or Product
Run the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if the compounds are air-sensitive.
High temperatures can lead to thermal decomposition. An inert atmosphere prevents oxidation.
Side Reactions with the Solvent
Avoid using protic solvents like alcohols at high temperatures with strong bases, as they can be deprotonated and act as nucleophiles. Be cautious with DMSO at elevated temperatures, as it can decompose.
Solvent participation can lead to undesired byproducts.
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This method is a classical approach but may require optimization for the sterically hindered 4-Ethyloxan-4-amine.
Materials:
4-Ethyloxan-4-amine
Alkyl halide (bromide or iodide preferred)
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
Inert gas (Nitrogen or Argon)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add 4-Ethyloxan-4-amine (1.0 eq) and the anhydrous solvent.
Add the base (1.5 - 2.0 eq). For solid bases like K₂CO₃, ensure vigorous stirring. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes before proceeding.
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension.
Heat the reaction mixture to an appropriate temperature (start with 60-80 °C and increase if necessary).
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench carefully with water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Workflow for Direct N-Alkylation:
Caption: Workflow for Direct N-Alkylation of 4-Ethyloxan-4-amine.
Method 2: Reductive Amination
This is often the more reliable and higher-yielding method for sterically hindered amines.[4][6]
Materials:
4-Ethyloxan-4-amine
Aldehyde or ketone
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
Optional: Acetic acid (catalytic amount)
Procedure:
To a round-bottom flask, add 4-Ethyloxan-4-amine (1.0 eq) and the aldehyde or ketone (1.0 - 1.2 eq) in the anhydrous solvent.
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
Add the reducing agent (1.5 eq) portion-wise to the stirred solution. Be cautious as gas evolution may occur.
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Separate the organic layer and extract the aqueous layer with the same organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination of 4-Ethyloxan-4-amine.
Data Presentation: Comparison of Reaction Parameters
The following tables provide a summary of key reaction parameters to aid in experimental design and optimization.
Table 1: Solvent Selection Guide
Solvent
Polarity
Boiling Point (°C)
Typical Use Case
Notes
Acetonitrile (ACN)
Polar Aprotic
82
Direct Alkylation
Good for moderate temperatures.
Dimethylformamide (DMF)
Polar Aprotic
153
Direct Alkylation
Excellent for higher temperatures; can be difficult to remove.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
Direct Alkylation
High boiling point for very sluggish reactions; potential for decomposition at high temperatures.
Dichloromethane (DCM)
Nonpolar
40
Reductive Amination
Common solvent for reductive amination with NaBH(OAc)₃.
1,2-Dichloroethane (DCE)
Nonpolar
83
Reductive Amination
Higher boiling alternative to DCM.
Table 2: Base Selection for Direct Alkylation
Base
pKa of Conjugate Acid
Strength
Typical Conditions
Notes
NaHCO₃
10.3
Weak
RT - 80 °C
Good for minimizing elimination; may be too weak for some reactions.
K₂CO₃
10.3
Moderate
60 - 120 °C
Commonly used, inexpensive, and effective.
Cs₂CO₃
10.3
Moderate
60 - 120 °C
More soluble in organic solvents than K₂CO₃, can improve reaction rates.[5]
NaH
~36
Strong
0 °C - RT
Very effective but requires anhydrous conditions and careful handling.
DIPEA (Hünig's base)
10.7
Moderate (non-nucleophilic)
RT - 100 °C
Sterically hindered, good for preventing side reactions but may be a weaker base.
Table 3: Reducing Agent Selection for Reductive Amination
Reducing Agent
Reactivity
pH Range
Typical Solvents
Notes
NaBH(OAc)₃
Mild
Neutral/Acidic
DCM, DCE
Selective for iminium ions over carbonyls; often the reagent of choice.[6]
NaBH₃CN
Mild
Acidic
MeOH, THF
Effective but produces toxic cyanide waste.
NaBH₄
Stronger
Neutral/Basic
MeOH, EtOH
Can reduce the starting aldehyde/ketone if not used carefully.
Mechanistic Insights
Direct Alkylation (SN2 Mechanism)
The direct alkylation of 4-Ethyloxan-4-amine with an alkyl halide proceeds via a classical SN2 mechanism.
Caption: SN2 mechanism for direct N-alkylation.
The rate of this reaction is highly dependent on the steric accessibility of the nitrogen lone pair and the electrophilicity of the carbon atom bearing the leaving group (X).
Reductive Amination Pathway
Reductive amination is a two-step process that occurs in one pot.
Caption: Pathway for reductive amination.
The initial reaction between the amine and the carbonyl compound forms an iminium ion, which is then reduced by a hydride source to the final N-alkylated product.[7] The selectivity of the reducing agent is crucial; it must reduce the iminium ion faster than the starting carbonyl compound.[8]
References
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
ACS Publications. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Retrieved from [Link]
National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
How to remove residual ethylamine from a reaction mixture
Module 1: Physicochemical Profile & The Removal Challenge The Problem: Ethylamine is a deceptive impurity. While its boiling point suggests easy removal, its chemical behavior often traps it in reaction mixtures.[1] Prop...
Author: BenchChem Technical Support Team. Date: February 2026
Module 1: Physicochemical Profile & The Removal Challenge
The Problem: Ethylamine is a deceptive impurity. While its boiling point suggests easy removal, its chemical behavior often traps it in reaction mixtures.[1]
Property
Value
Implication for Removal
Boiling Point
16.6°C (62°F)
Theoretically volatile, but often exists as a non-volatile salt or hydrogen-bonded complex in solution.[1]
pKa (Conjugate Acid)
~10.7
Highly basic.[1] It protonates easily (), becoming water-soluble but non-volatile.[1]
Nucleophilicity
High
Can react with electrophilic products or scavengers.[1]
Odor Threshold
~0.27 ppm
Extremely low.[1] "Fishy" smell persists even at trace levels, often leading to false positives in sensory checks.[1]
Phase State
Gas/Liquid
Usually supplied as a solution (THF, MeOH, or Water). Breaking the solvation shell requires energy.
Module 2: Primary Workflows (The "How-To")
Method A: The pH Swing Extraction (Standard Protocol)
Best for: Acid-stable products.
The Logic: Ethylamine is basic. By lowering the pH, you convert the volatile free base (
) into the highly water-soluble, non-volatile ethylammonium salt (), forcing it into the aqueous layer.
Protocol:
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (DCM, EtOAc, or Et2O).
Acidic Wash: Wash the organic layer 2–3 times with 1M HCl or 10% Citric Acid (if product is acid-sensitive).[1]
The Logic: If the reaction was basic, ethylamine is volatile. However, it often "sticks" due to hydrogen bonding.[1] Co-evaporation disrupts these bonds.[1]
Add Toluene or Chlorobenzene (high boiling point).
Rotary evaporate.[1][4] The solvent vapor carries the ethylamine gas out (codistillation).
Repeat 2–3 times.
Module 3: Troubleshooting & Decision Logic
Caption: Decision tree for selecting the optimal ethylamine removal strategy based on product stability and functionality.
Frequently Asked Questions (FAQs)
Q: I rotavapped my mixture for hours, but the NMR still shows ethylamine. Why?A: You likely have Ethylammonium Chloride (or another salt).[1]
Diagnosis: Check the chemical shift. Free ethylamine signals are typically lower (quartet ~2.7 ppm), while the salt shifts downfield (quartet ~3.0 ppm) and broadens.
Fix: The salt is not volatile. You must basify the mixture (pH > 12) to convert it back to the gas phase before evaporation, or use the aqueous extraction method.
Q: My product is a secondary amine. Can I use isocyanate scavengers?A:Proceed with caution. While isocyanates react faster with primary amines (ethylamine) than secondary amines (your product), they will eventually react with both, lowering your yield.
Better Option: Use PS-Benzaldehyde .[1] It forms an imine selectively with the primary amine (ethylamine). Your secondary amine product cannot form a stable imine and will remain in solution.[1]
Q: How do I handle the "fishy" smell on glassware?A: The human nose detects ethylamine at 0.2 ppm. Residual odor doesn't always mean chemical impurity.[1]
Cleaning: Rinse glassware with dilute Citric Acid or Bleach (oxidizes the amine). Warning: Do not mix bleach with acids.
Module 4: Validation
How to prove it's gone:
1H NMR (CDCl3):
Look for the characteristic triplet at ~1.1 ppm (
) and quartet at ~2.7 ppm ().
Note: In
or acidic media, the quartet shifts to ~3.0 ppm.
Gas Chromatography (GC):
Ethylamine elutes very early (often with the solvent front). Use a thick-film column or amine-specific column (e.g., Rtx-Volatile Amine).[1]
pH Paper (Crude Test):
Hold wet pH paper over the headspace of the flask. If it turns blue, volatile free amine is still present.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6341, Ethylamine.[1] PubChem.[1] Available at: [Link]
Biotage. Scavenging Amines using MP-Isocyanate and PS-Isocyanate.[1][7] Technical Note. Available at: [Link] (Search: MP-Isocyanate Technical Note)[1]
University of Rochester. Workup: Amines - Rule of Thumb for Copper Sulfate Wash. Department of Chemistry.[1] Available at: [Link]
International Council for Harmonisation (ICH). ICH Q3C (R8) Guideline for Residual Solvents.[1][8] Available at: [Link][3][9][10]
Challenges in the scale-up synthesis of heterocyclic amines
Welcome to the Technical Support Center for Heterocyclic Amine Synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to the complex challenges encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Heterocyclic Amine Synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insights and practical solutions to the complex challenges encountered when transitioning the synthesis of heterocyclic amines from the bench to a larger scale. This guide is structured to help you diagnose and resolve common issues, ensuring your scale-up process is efficient, safe, and robust.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face during scale-up.
Q1: My reaction yield dropped from 95% at 1g to 60% at 1kg. What are the most likely causes?
A: A significant drop in yield during scale-up is a classic problem often rooted in physical and chemical parameter changes that are not apparent at the lab scale. The primary culprits are typically:
Mass and Heat Transfer Limitations: As you increase the scale, the surface-area-to-volume ratio of your reactor decreases dramatically. This makes it much harder to maintain uniform temperature and mixing.[1] In exothermic reactions, localized hot spots can form, leading to thermal degradation of your product or the formation of side products.[2] In heterogeneous reactions, inefficient stirring can prevent reagents from interacting effectively, lowering the reaction rate and overall yield.[2]
Reagent Addition and Concentration Gradients: On a small scale, reagents are often mixed almost instantaneously. On a large scale, slow subsurface addition can create areas of high local concentration, promoting unwanted side reactions like dimerization or polymerization before the reagent has a chance to disperse.
Extended Reaction and Workup Times: Unit operations that are quick in the lab (e.g., filtration, extraction, solvent swaps) can take hours at a larger scale.[3] This prolonged exposure to reaction or workup conditions (e.g., acidic/basic aqueous layers) can cause product decomposition that was negligible on the bench.[2]
Q2: I'm observing new, unexpected impurities in my scaled-up batch. Where are they coming from?
A: The appearance of new impurities is often a direct consequence of the longer reaction times and harsher conditions that can occur at scale.[1]
Kinetic vs. Thermodynamic Control: A reaction that cleanly provides the kinetic product on a small scale due to short reaction times might have enough time at scale to equilibrate to a more stable, but undesired, thermodynamic product.
Process-Related Impurities: Impurities can be introduced from the starting materials, intermediates, or by-products of the synthesis itself.[4][5][6] On a larger scale, the absolute amount of a minor impurity in a starting material is larger, potentially interfering with the reaction or being carried through to the final product.
Catalyst Decomposition/Side Reactions: If using a transition-metal catalyst, longer reaction times can lead to catalyst degradation or the promotion of minor side pathways that were not observed on the small scale. For example, some palladium catalysts can promote isomerization or other unwanted transformations over extended periods.
Q3: How should my solvent selection strategy change for a large-scale reaction?
A: Solvent selection for scale-up goes far beyond just solubility. Key considerations include:
Thermal Properties: The solvent's boiling point and heat capacity are critical for managing reaction temperature and potential exotherms. A solvent with a higher boiling point can allow for a wider operating temperature range, but may be more difficult to remove.
Safety and Environmental Profile: Volatile, flammable, or toxic solvents (like dichloromethane or ethers) should be replaced with greener, safer alternatives where possible (e.g., 2-MeTHF, CPME).[7][8]
Workup Performance: The solvent must allow for efficient extraction and phase separation. Factors like density, interfacial tension, and potential for emulsion formation become critical at scale.[9]
Crystallization and Isolation: The final product should have low solubility in an appropriate anti-solvent to ensure high recovery during crystallization, but sufficient solubility in the reaction solvent.[10] The use of "green solvents" like water or ethanol in the final isolation steps is often preferred.[11]
Q4: My workup was a simple liquid-liquid extraction in the lab, but now it's an emulsion nightmare at scale. What can I do?
A: Emulsions are a common and frustrating scale-up challenge. They are often caused by inefficient mixing that creates finely dispersed droplets, or by the presence of finely divided solids or surface-active impurities that stabilize the interface.
Diagnosis: First, take a small sample of the emulsion and try different interventions at the bench scale. Test the addition of brine (to increase the aqueous phase density), changing the pH (to protonate or deprotonate species at the interface), or adding a small amount of a different organic solvent (like isopropanol) to act as a demulsifier.
Prevention and Mitigation: At scale, consider slowing the agitation rate during extraction, adding an anti-emulsion agent, or performing a filtration step before extraction to remove any particulate matter. Warming the mixture can also sometimes help break an emulsion.
Q5: What are the most critical safety considerations when scaling up heterocyclic amine synthesis?
A: Process safety is paramount. A proper safety assessment is non-negotiable before any scale-up.[12]
Thermal Hazards: Many reactions for forming heterocyclic rings are highly exothermic (e.g., condensations, cyclizations). A runaway reaction can lead to a catastrophic failure of the reactor. Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies are essential to understand the reaction's heat flow and determine safe operating limits.
Gas Evolution: Some reactions, like those involving azides (e.g., Curtius rearrangement) or certain ring closures, can produce significant volumes of gas (e.g., N₂). The reactor and off-gas system must be designed to handle the maximum potential gas evolution rate to prevent over-pressurization.
Toxicity and Handling: Heterocyclic amines and their precursors can be toxic, mutagenic, or sensitizing. Ensure proper personal protective equipment (PPE) is used and that all transfers are conducted in a well-ventilated area or using closed systems to minimize exposure.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for tackling more complex scale-up issues.
Guide 1: Managing Exothermic Runaway & Temperature Control
Issue: An uncontrolled temperature increase was observed during the scale-up of a condensation reaction to form a benzimidazole, leading to a dark, tarry mixture and low yield.
Causality: The root cause is poor heat removal due to the decreased surface-area-to-volume ratio at scale. The heat generated by the reaction exceeded the cooling capacity of the reactor, causing the temperature to rise, which in turn accelerated the reaction rate and heat generation, creating a dangerous feedback loop.
Troubleshooting Protocol:
Characterize the Thermal Profile:
Step 1: Run a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture to determine the onset temperature of the exotherm and the total heat of reaction (ΔH).
Step 2: Perform a reaction calorimetry (RC1) study at the lab scale to measure the real-time heat evolution profile under proposed process conditions. This will identify the point of maximum heat flow.
Modify the Process for Better Control:
Option A (Semi-Batch Addition): Instead of adding all reagents at once, add the limiting reagent slowly and controllably to the reactor. The addition rate should be set so that the rate of heat generation is always lower than the reactor's maximum cooling capacity.
Option B (Solvent Choice): Switch to a solvent with a higher boiling point that can absorb more thermal energy. However, ensure the product is stable at the higher temperature.
Option C (Reduce Concentration): Running the reaction at a lower concentration will slow the reaction kinetics and reduce the volumetric heat output, although this may increase cycle time and solvent waste.
Workflow: Thermal Hazard Assessment
This diagram outlines a decision-making process for assessing and mitigating thermal risks during scale-up.
Caption: A workflow for assessing and managing thermal hazards during scale-up.
Guide 2: Impurity Profile Management & Control
Issue: The scale-up of a reductive amination to produce a secondary heterocyclic amine resulted in a significant increase in the over-alkylated tertiary amine impurity, from 1% to 15%.[13]
Causality: Reductive aminations are often challenging due to the competing reactions of over-alkylation and carbonyl reduction.[13] On a larger scale, longer reaction times and potential for poor mixing can allow the desired secondary amine product to compete with the starting primary amine, leading to the formation of the tertiary amine impurity.
Impurity Formation Pathway:
Caption: Formation of a tertiary amine impurity via over-alkylation.
Troubleshooting Protocol:
Reagent Stoichiometry and Addition:
Step 1: Re-optimize the stoichiometry. At scale, it may be beneficial to use a slight excess of the amine relative to the carbonyl compound to ensure the imine formation is rapid and complete, minimizing the amount of unreacted carbonyl available for side reactions.
Step 2: Control the addition of the reducing agent. Add the reducing agent (e.g., NaBH(OAc)₃ or Et₃SiH) portion-wise or via syringe pump to maintain a low concentration, which favors the reduction of the initially formed imine over competing pathways.[13]
Solvent and pH Control:
Step 1: The pH of the reaction is critical. For many reductive aminations, a mildly acidic condition (pH 5-6) is optimal for imine formation without causing significant degradation or side reactions. Buffer the reaction if necessary.
Step 2: The choice of solvent can influence reaction rates. Aprotic solvents like CH₂Cl₂ or THF are common.[13] Ensure the solvent is dry, as water can hydrolyze the imine intermediate and the reducing agent.[14]
Purification Strategy:
If the impurity is still present, an acid wash/extraction can be effective. The basicity of the secondary and tertiary amines is often different, allowing for selective extraction at a specific pH. Alternatively, the amine can be precipitated as a salt using an acid like trichloroacetic acid (TCA) to achieve purification.[15]
Data Table: Effect of Process Parameters on Impurity Formation
Issue: A palladium-catalyzed Buchwald-Hartwig amination required double the catalyst loading (from 0.5 mol% to 1.0 mol%) at the kilogram scale to reach full conversion, significantly increasing process cost.
Causality: Catalyst deactivation is a common problem in large-scale metal-catalyzed reactions.[16][17] Potential causes include:
Poisoning: Trace impurities in starting materials or solvents (e.g., water, sulfur compounds, or other amines) can irreversibly bind to the active metal center.[18]
Product Inhibition: The heterocyclic amine product itself can sometimes act as a ligand, coordinating to the metal center more strongly than the reactants and slowing or stopping the catalytic cycle.
Thermal Decomposition: If localized hot spots occur, the thermally sensitive organometallic catalyst can decompose.
Oxidative Deactivation: For catalysts sensitive to air (e.g., those using Pd(0)), inadequate inerting of a large reactor can lead to oxidation and deactivation.
Troubleshooting Protocol:
Reagent and System Purity Audit:
Step 1: Re-purify all reagents and solvents on a small scale and re-run the reaction to confirm if impurities are the cause. Pay special attention to the purity of the amine and halide starting materials.
Step 2: Ensure rigorous inert atmosphere techniques. For large reactors, this involves multiple vacuum/nitrogen backfill cycles to remove all oxygen before adding the catalyst.
Investigate the Deactivation Mechanism:
Step 1: Run a small-scale experiment where a portion of the final product is added at the beginning of the reaction. If the reaction rate slows significantly, product inhibition is the likely cause.
Step 2: If product inhibition is confirmed, consider a different ligand for the palladium catalyst that is less susceptible to displacement by the product. Alternatively, running the reaction at a higher temperature might favor the desired catalytic turnover over inhibitory binding.
Catalyst Stability and Loading:
Some modern catalysts are designed for higher stability and robustness. Screen a panel of commercially available pre-catalysts and ligands to find a more resilient system.
Sometimes, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species and overcome slow deactivation. Amine-based catalysts can also suffer deactivation, which can sometimes be overcome by using a catalyst with an intramolecular acid to facilitate release.[19]
References
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Google AI.
Sharma, R., Kumar, R., & Sharma, M. (2021). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online. Retrieved February 7, 2024, from [Link]
Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved February 7, 2024, from [Link]
Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. (2023). Organic Reactions. Retrieved February 7, 2024, from [Link]
Expanding heterocyclic chemical space through the reactivity of N-allenamides. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved February 7, 2024, from [Link]
Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023). RSC Publishing - The Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]
Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. (2023). NIH. Retrieved February 7, 2024, from [Link]
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ScienceDirect. Retrieved February 7, 2024, from [Link]
Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.). ACS Publications. Retrieved February 7, 2024, from [Link]
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). Beilstein Journals. Retrieved February 7, 2024, from [Link]
Synthesis of cyclic amines. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
2021 Heterocycles Lecture 11. (2021). YouTube. Retrieved February 7, 2024, from [Link]
Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC. Retrieved February 7, 2024, from [Link]
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2023). RSC Publishing. Retrieved February 7, 2024, from [Link]
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Retrieved February 7, 2024, from [Link]
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020). ACS Publications. Retrieved February 7, 2024, from [Link]
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2024, from [Link]
Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. (n.d.). NIH. Retrieved February 7, 2024, from [Link]
Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. (2022). ResearchGate. Retrieved February 7, 2024, from [Link]
Talaviya, P. (2026). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences. Retrieved February 7, 2024, from [Link]
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO. Retrieved February 7, 2024, from [Link]
Cycloamination strategies for renewable N-heterocycles. (2020). Green Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]
Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. (2018). DiVA portal. Retrieved February 7, 2024, from [Link]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2022). ResearchGate. Retrieved February 7, 2024, from [Link]
'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. (2015). Green Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]
Application and challenges of nitrogen heterocycles in PROTAC linker. (2023). PubMed. Retrieved February 7, 2024, from [Link]
Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. Retrieved February 7, 2024, from [Link]
Impurity Profiling In Pharmaceuticals: A Review. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. (n.d.). NIH. Retrieved February 7, 2024, from [Link]
Heterocycles, their Synthesis and Industrial Applications: A Review. (2020). ResearchGate. Retrieved February 7, 2024, from [Link]
(PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Publishing. Retrieved February 7, 2024, from [Link]
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023). PubMed. Retrieved February 7, 2024, from [Link]
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Retrieved February 7, 2024, from [Link]
How To: Purify by Crystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved February 7, 2024, from [Link]
Strategic Bioisosterism: Comparative Analysis of 4-Ethyloxan-4-amine
Executive Summary: The "Goldilocks" Scaffold In the landscape of saturated cyclic amines, 4-Ethyloxan-4-amine (also known as 4-amino-4-ethyltetrahydropyran) represents a high-value "Goldilocks" scaffold for drug design....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Scaffold
In the landscape of saturated cyclic amines, 4-Ethyloxan-4-amine (also known as 4-amino-4-ethyltetrahydropyran) represents a high-value "Goldilocks" scaffold for drug design. It bridges the gap between the metabolic liability of cyclohexanes and the high basicity of piperidines.
This guide analyzes the strategic utility of the gem-disubstituted tetrahydropyran (THP) motif. By installing an ethyl group at the 4-position, researchers simultaneously block the primary metabolic "soft spot" (C4-oxidation) and modulate lipophilicity (LogD), often resolving hERG liability and permeability issues associated with traditional piperidine pharmacophores.
Physicochemical Profiling: The Data Matrix
The following comparative analysis highlights why 4-Ethyloxan-4-amine is a superior bioisostere in specific lead optimization contexts.
Basicity Modulation: The inductive effect of the ether oxygen in the THP ring lowers the pKa of the amine by approximately 1.0–1.5 log units compared to the piperidine analog. This increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability.
Metabolic Blocking: The 4-ethyl group creates a quaternary center, effectively removing the abstractable hydrogen at the 4-position. This prevents the formation of the unstable hemiaminal or alcohol intermediates often seen in P450-mediated clearance of unsubstituted rings.
Synthetic Accessibility & Manufacturing[2]
The synthesis of gem-disubstituted THP amines requires navigating steric hindrance. Below is a robust, self-validating synthetic route utilizing the Ritter Reaction or Ellman Auxiliary approach, superior to standard reductive amination which fails at quaternary centers.
Objective: Quantify the stability gain from the 4-ethyl blockade.
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
Substrate: 1 µM test compound (prevents saturation kinetics).
Reaction: Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase). Incubate at 37°C.
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard (e.g., Warfarin).
Readout: LC-MS/MS analysis. Plot ln(% Remaining) vs. time.
Calculation:
.
Success Criteria: The 4-ethyl analog should show <20% degradation at 60 mins compared to >50% for the unsubstituted 4-aminotetrahydropyran.
Strategic Application: Decision Matrix
When should you switch from a Piperidine or Cyclohexane to 4-Ethyloxan-4-amine? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Diagram 2: Lead Optimization Decision Tree
Caption: Decision logic for deploying the 4-Ethyloxan-4-amine scaffold to solve specific DMPK liabilities.
References
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Relevant for comparative polar/lipophilic modulation principles). Link
PubChem Compound Summary. "4-Aminotetrahydropyran (CAS 38041-19-9)." National Center for Biotechnology Information. Link
Smyth, L. A., & Collins, I. (2009). "Measuring and interpreting the basicity of bioactive compounds." Drug Discovery Today. Link
Pellicciari, R., et al. (2006). "Gem-Disubstituted Amino Acids as Building Blocks." Chemical Reviews. (Synthetic methodology grounding for gem-disubstituted amines). Link
Comparative
Technical Guide: Cross-Reactivity Profiling of Antibodies Targeting 4-Ethyloxan-4-amine Derivatives
[1][2][3] Executive Summary & Scientific Context In the realm of small molecule drug discovery—particularly within the synthesis of novel analgesics (e.g., fentanyl analogues) and kinase inhibitors—the 4-Ethyloxan-4-amin...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Scientific Context
In the realm of small molecule drug discovery—particularly within the synthesis of novel analgesics (e.g., fentanyl analogues) and kinase inhibitors—the 4-Ethyloxan-4-amine scaffold (4-ethyl-tetrahydro-2H-pyran-4-amine) serves as a critical pharmacophore.[1][2][3] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for absolute quantification, high-affinity antibodies offer a high-throughput, cost-effective alternative for pharmacokinetic (PK) screening and environmental monitoring.[1][2][3]
However, the reliability of these immunoassays hinges entirely on specificity . Small molecules (<500 Da) are non-immunogenic haptens requiring carrier conjugation.[1][2][3] This process introduces a high risk of "linker bias" and cross-reactivity with structurally homologous metabolites.[2]
This guide objectively compares the performance of Site-Directed Monoclonal Antibodies (mAbs) against traditional Polyclonal (pAb) approaches and LC-MS/MS , providing a rigorous protocol for validating cross-reactivity (CR) profiles.[1][2][3]
Comparative Analysis: Selecting the Right Detection Platform
When targeting the 4-Ethyloxan-4-amine scaffold, the choice of detection method dictates the balance between sensitivity, specificity, and throughput.
Performance Matrix
Feature
Option A: Site-Directed mAb (Recommended)
Option B: Traditional pAb
Option C: LC-MS/MS (Gold Standard)
Primary Mechanism
Single epitope recognition (Hypervariable region)
Heterogeneous epitope binding
Mass-to-charge (m/z) ratio + fragmentation
Specificity
High: Can distinguish ethyl- vs. methyl- substitution on the pyran ring.[1][2][3]
Low to Moderate: High risk of binding to the linker bridge or carrier protein.
Absolute: Distinguishes isobars via retention time and fragmentation.[1][2][3]
Cross-Reactivity (CR)
<1% for structural analogs (if screened properly).[1][2][3]
A common failure mode in Option B (pAbs) is bridge recognition . If the 4-Ethyloxan-4-amine hapten is conjugated to the carrier (e.g., KLH) via its primary amine using a glutaraldehyde linker, the resulting antibodies often recognize the linker-lysine complex rather than the pyran ring itself.
The Solution (Option A): Use a heterologous linker strategy . Immunize with Linker A, but screen/coat plates with Linker B.[2][3] This forces the selection of clones that bind only the free drug scaffold.
Mechanism of Cross-Reactivity
Understanding why cross-reactivity occurs is essential for designing the validation study. For 4-Ethyloxan-4-amine, the primary risks are:
Scaffold Homology: The tetrahydropyran ring is isosteric with piperidine.[2] Antibodies may cross-react with piperidine-based analogs (common in opioid chemistry).[1][2][3]
Substituent Tolerance: The ethyl group at the 4-position is a key determinant.[2] Antibodies with "deep" binding pockets may tolerate a methyl or propyl group, leading to false positives.[2][3]
Figure 1: The immunological pathway showing the divergence between high-specificity antibodies and "bridge" antibodies that cause assay failure.[1][3]
Experimental Protocol: Competitive ELISA for CR Profiling
This protocol validates the specificity of an antibody raised against 4-Ethyloxan-4-amine.[1][2][3] It uses a Competitive Inhibition format, where the free analyte competes with a plate-coated hapten.[2][3]
Materials
Coating Antigen: 4-Ethyloxan-4-amine conjugated to BSA (Note: Use a different linker than the immunogen).[1][2][3]
The following diagram illustrates the decision matrix for validating the antibody based on the experimental data.
Figure 2: Decision tree for interpreting cross-reactivity data and troubleshooting assay failure.
References
Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry.[1][2][3] Retrieved from [Link][1][2][3]
European Medicines Agency (EMA). (2011).[1][2][3] Guideline on bioanalytical method validation. Retrieved from [Link]
Marco, M. P., et al. (1995).[2][3] "Antibody production for small molecules: The hapten design." Analytical Chemistry. (General reference for hapten design principles).
PubChem. (n.d.).[1][2][3] Compound Summary: 4-Ethyloxan-4-amine.[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]
Comparative Guide: Antioxidant Potential of 4-Aminopyrazol-5-ols vs. Edaravone
Executive Summary Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved free radical scavenger used for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke.[1] However, its therapeutic window...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically approved free radical scavenger used for Amyotrophic Lateral Sclerosis (ALS) and acute ischemic stroke.[1] However, its therapeutic window is limited by bioavailability and potential cytotoxicity at high concentrations.
Recent structure-activity relationship (SAR) studies have identified 4-aminopyrazol-5-ols —specifically the lead compound 4-amino-3-methyl-1-phenylpyrazol-5-ol (APH) —as superior alternatives. Experimental data confirms that APH exhibits a 4-fold higher Oxygen Radical Absorbance Capacity (ORAC) compared to Edaravone and demonstrates a significantly better safety profile in human fibroblast models. This guide details the chemical basis, experimental validation, and mechanistic pathways distinguishing these two scaffolds.
Chemical Basis of Comparison
The core difference lies in the substitution at the C4 position of the pyrazole ring.[2][3] Edaravone relies on keto-enol tautomerism to scavenge radicals. The introduction of an amino group at C4 in 4-aminopyrazol-5-ols stabilizes the radical intermediate formed after hydrogen abstraction, enhancing antioxidant capacity.
Structural Visualization
Figure 1: Structural evolution from Edaravone to 4-Aminopyrazol-5-ols. The C4-amino substitution is the critical pharmacophore enhancement.
Experimental Validation
The following data synthesizes head-to-head comparisons using Trolox Equivalent Antioxidant Capacity (TEAC) and cytotoxicity assays.
Comparative Efficacy Data
Assay Type
Metric
Edaravone (EDA)
4-Aminopyrazol-5-ol (APH)
Performance Delta
ABTS (Radical Scavenging)
TEAC Value
~0.90
0.93
Comparable
FRAP (Reducing Power)
TEAC Value
~1.00
0.98
Comparable
ORAC (Peroxyl Scavenging)
TEAC Value
0.72 - 1.10
4.39
+300% (Superior)
Cytotoxicity (Fibroblasts)
Viability @ 100μM
< 80% (Toxic)
> 95% (Non-toxic)
Significantly Safer
Data Source: Synthesized from comparative studies in Molecules (2022) and related SAR investigations.
The ORAC assay is the definitive test for this comparison as it mimics the Hydrogen Atom Transfer (HAT) mechanism relevant to physiological oxidative stress.
Reagents:
Fluorescein (Probe): 10 nM in phosphate buffer (pH 7.4).
Preparation: Dissolve APH and Edaravone in DMSO; dilute with phosphate buffer.
Incubation: Mix 25 μL of sample/standard with 150 μL of Fluorescein in a 96-well black plate. Incubate at 37°C for 15 min.
Initiation: Add 25 μL of AAPH solution rapidly to all wells.
Kinetics: Measure fluorescence (Ex: 485 nm, Em: 520 nm) every 90 seconds for 120 minutes.
Calculation: Calculate the Area Under the Curve (AUC).
Mechanistic Insight
Why does the amino group drastically improve ORAC performance?
Mechanism Switch: Edaravone primarily operates via electron transfer. APH utilizes a dual mechanism: Single Electron Transfer (SET) (verified by ABTS results) and Hydrogen Atom Transfer (HAT) (verified by ORAC results).
Bond Dissociation Energy (BDE): The N-H bond in the 4-amino group weakens the O-H bond energy of the pyrazol-5-ol enol form, facilitating easier hydrogen abstraction by peroxyl radicals.
Pathway Visualization
Figure 2: Mechanistic divergence. APH utilizes a dual HAT/SET pathway, enhanced by resonance stabilization from the amino group.
Structure-Activity Relationship (SAR) Guidelines
For researchers optimizing this scaffold, the following SAR rules apply:
C4-Amino is Essential: Replacing the 4-amino group with a 4-hydroxyimino group drastically reduces activity (ORAC drops significantly).
N1-Phenyl Substitution: Essential for lipophilicity and electron delocalization. Removal of the phenyl ring decreases antioxidant potency.[4]
C3-Methyl vs. Trifluoromethyl: Electron-withdrawing groups (like
) at C3 generally decrease antioxidant activity by increasing the ionization potential (IP). The electron-donating methyl group is preferred.
References
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
Source: Molecules (MDPI), 2022.
Key Finding: Established APH as a lead compound with 4.39 TEAC in ORAC assays.[5][6][7]
Edaravone and its derivatives: A review of their antioxidant potential.
Source: National Institutes of Health (PMC).
Key Finding: Baselines for Edaravone IC50 and mechanism of action in clinical settings.
Standardized Methods for the Determination of Antioxidant Capacity.
Source: Journal of Agricultural and Food Chemistry.
Key Finding: Protocols for ABTS, FRAP, and ORAC assays used in comparative validations.
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-4-Arylcyclohexanones as Novel Analgesics
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-amino-4-arylcyclohexanones, a class of compounds that has demonstrated significant potential as centrally acting analgesics. Draw...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-amino-4-arylcyclohexanones, a class of compounds that has demonstrated significant potential as centrally acting analgesics. Drawing upon foundational research, this document will explore the nuanced effects of structural modifications on their biological activity, offering a comparative framework for researchers and professionals in drug discovery and development. We will delve into the key chemical features that govern the analgesic potency and opioid receptor interactions of these molecules, supported by comparative experimental data and detailed methodologies.
Introduction: The Emergence of a Novel Analgesic Scaffold
The quest for potent analgesics with improved side-effect profiles over traditional opioids is a cornerstone of medicinal chemistry. The 4-amino-4-arylcyclohexanone scaffold emerged from investigations into arylcyclohexylamines, revealing a novel class of compounds with promising analgesic properties.[1] These compounds represent a "reversed" analogue of the phenylcyclohexylamine pharmacophore, and their unexpected analgesic activity spurred a systematic exploration of their SAR.[1] This guide will dissect the critical structural elements of this scaffold, providing a comparative analysis of how modifications to the aryl ring, the cyclohexanone carbonyl group, and the amino substituent influence their analgesic efficacy.
Core Structure-Activity Relationship Insights
The analgesic activity of 4-amino-4-arylcyclohexanones is highly sensitive to substitutions at three key positions: the aryl ring, the cyclohexanone carbonyl, and the amino group. The following sections provide a comparative analysis of these modifications.
Aryl Ring Substitutions: A Key Determinant of Potency
The nature and position of substituents on the aromatic ring are critical for analgesic activity.[1] Early studies established that substitutions at the para position of the phenyl ring generally lead to the most potent compounds. For instance, compounds with a para-methyl (p-CH3) or para-bromo (p-Br) substituent exhibit analgesic potencies approximately half that of morphine.[1] In contrast, meta substitution often leads to a decrease in activity, while ortho substitution is generally detrimental. The presence of a meta-hydroxyl group, however, can introduce narcotic antagonist activity.[2]
Modification of the Carbonyl Group: Impact on Potency and Stereochemistry
Modification of the cyclohexanone carbonyl group has a profound effect on analgesic potency.[3] Reduction of the ketone to a hydroxyl group, forming the corresponding amino alcohols, can significantly enhance activity. The stereochemistry of the resulting hydroxyl group is crucial, with the trans isomer (where the hydroxyl and amino groups are on opposite sides of the ring) being invariably more potent than the cis isomer.[3] Furthermore, the addition of flat, lipophilic moieties, such as a phenethyl group, to the carbonyl carbon can increase potency by several orders of magnitude.[3]
Amino Group Substitution: Modulating Activity and Receptor Interaction
The nature of the substituent on the nitrogen atom also plays a role in modulating the pharmacological profile. Systematic variation of the amino group has revealed that the dimethylamino substituent often confers the most potent narcotic antagonist activity, particularly in the m-hydroxyphenyl series.[2] This suggests that the amino substituent is involved in key interactions with the opioid receptor.
Comparative Analysis of Analgesic Potency
The following table summarizes the analgesic potency of representative 4-amino-4-arylcyclohexanone analogs, highlighting the impact of various structural modifications. Potency is presented as the ED50 (effective dose in 50% of the population) in the mouse hot plate assay, a standard test for centrally acting analgesics.
To ensure scientific integrity and enable replication of these SAR studies, detailed experimental protocols for the synthesis of a representative compound and the primary pharmacological assay are provided below.
Synthesis of a Representative Analog: 4-(Dimethylamino)-4-(p-bromophenyl)cyclohexanone (1c)
This synthesis is based on the multi-step procedure described by Lednicer et al.[1]
Step 1: Double Michael Addition. To a solution of p-bromophenylacetonitrile and methyl acrylate in a suitable solvent, a catalytic amount of a strong base is added. The reaction mixture is heated to effect the double Michael addition, yielding the corresponding pimelonitrile derivative.
Step 2: Dieckmann Cyclization. The pimelonitrile is treated with a strong base, such as sodium hydride, to induce an intramolecular Dieckmann cyclization, forming a cyanocyclohexanone intermediate.
Step 3: Decarboxylation and Ketalization. The intermediate is subjected to acidic hydrolysis and decarboxylation to yield the corresponding 4-cyano-4-(p-bromophenyl)cyclohexanone. This ketone is then protected as its ethylene ketal.
Step 4: Reduction of the Nitrile. The cyano group is reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride.
Step 5: N-Methylation. The primary amine is converted to the dimethylamino group via reductive amination using formaldehyde and a reducing agent.
Step 6: Deprotection. The ethylene ketal protecting group is removed under acidic conditions to yield the final product, 4-(dimethylamino)-4-(p-bromophenyl)cyclohexanone.
Pharmacological Evaluation: Mouse Hot Plate Assay
The analgesic activity of the synthesized compounds is evaluated using the hot plate test, a standard method for assessing centrally mediated analgesia.
Animals: Male albino mice (20-25 g) are used.
Procedure:
A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is determined for each mouse by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
The test compound or vehicle (control) is administered subcutaneously (s.c.).
At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the latency to the nociceptive response is measured again.
The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
The ED50 value, the dose that produces a 50% maximal effect, is calculated from the dose-response curve.
Visualizing Key SAR Principles and Workflows
To further elucidate the structure-activity relationships and the experimental process, the following diagrams are provided.
Caption: General workflow for SAR studies of novel analgesics.
Conclusion and Future Directions
The 4-amino-4-arylcyclohexanone scaffold represents a versatile platform for the development of novel analgesics. The SAR studies highlighted in this guide demonstrate that fine-tuning of the aryl substituent, the carbonyl group, and the amino moiety can lead to compounds with exceptionally high potency. In particular, the conversion of the ketone to a trans-phenethyl alcohol derivative has been shown to produce a remarkable increase in analgesic activity. Future research in this area could focus on exploring a wider range of substituents on the aryl ring and the amino group to further optimize potency, selectivity for opioid receptor subtypes, and to mitigate potential off-target effects. The detailed protocols and comparative data presented herein provide a solid foundation for these future drug discovery efforts.
References
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404–408. [Link]
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]
Zimmerman, D. M., & Smits, S. E. (1979). 4-(m-Hydroxyphenyl)-4-amino-cyclohexanones and their use as analgesics. U.S.
4-Dimethylamino-4-(p-tolyl)cyclohexanone. In Wikipedia. Retrieved January 26, 2024, from [Link]
Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341–346. [Link]
Lednicer, D., & VonVoigtlander, P. F. (1979). 4-(p-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol, an extremely potent representative of a new analgesic series. Journal of Medicinal Chemistry, 22(10), 1157–1158. [Link]
Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry, 24(4), 404–408. [Link]
A Senior Application Scientist's Guide to the In Vitro Validation of Novel Amine Derivatives as Anti-Inflammatory Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust in vitro validation of novel amine derivatives for their anti-inflammatory properties. We move b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust in vitro validation of novel amine derivatives for their anti-inflammatory properties. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a logically sound and self-validating approach to screening and characterization.
Introduction: Targeting Inflammation with Novel Amine Derivatives
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells.[1] While essential for healing, its dysregulation can lead to chronic inflammatory diseases like rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[2][3] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key players include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.[4][5]
A central regulator of this process is the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6] In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like bacterial lipopolysaccharide (LPS), a signaling cascade is initiated that leads to the translocation of NF-κB into the nucleus, where it drives the expression of numerous pro-inflammatory genes.[7][8]
Amine derivatives represent a promising class of compounds for therapeutic development, with many exhibiting significant biological activities, including anti-inflammatory effects.[9][10][11] Validating the anti-inflammatory potential of these novel molecules in vitro is a critical first step in the drug discovery pipeline. It provides essential data on efficacy, potency, and mechanism of action in a cost-effective and controlled environment before advancing to more complex in vivo models.[3][12]
This guide will compare and detail the essential assays required to build a compelling preclinical data package for a novel amine-based anti-inflammatory candidate.
The Experimental Blueprint: A Comparative Workflow
The validation process follows a logical progression from assessing safety (cytotoxicity) to evaluating efficacy (inhibition of inflammatory markers) and finally, to elucidating the mechanism of action.
Caption: A streamlined workflow for in vitro anti-inflammatory validation.
Foundational Assays: Establishing a Safe Therapeutic Window
Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which your novel amine derivative is non-toxic to the model cells. An observed reduction in inflammatory markers is meaningless if it is merely a result of cell death.
Choice of Model: The murine macrophage cell line, RAW 264.7, is the workhorse for in vitro inflammation studies.[4] These cells are robust, easy to culture, and, most importantly, they mount a strong and reproducible inflammatory response to LPS, characterized by the production of NO, TNF-α, and IL-6.[13][14]
Protocol 1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the novel amine derivative (e.g., from 0.1 µM to 100 µM) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and an "untreated control".
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% cell viability for subsequent anti-inflammatory assays.
Once a non-toxic concentration range is established, the next step is to challenge the cells with an inflammatory stimulus in the presence of the test compound.
A. Nitric Oxide (NO) Production: The Griess Assay
Rationale: During inflammation, the expression of iNOS is dramatically upregulated in macrophages, leading to a burst of NO production.[5] NO is a key signaling molecule and inflammatory mediator. The Griess assay is a simple and reliable method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[15][16]
Protocol 2: Griess Assay for Nitrite Quantification
Cell Seeding and Treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of the amine derivative for 1 hour.
Inflammatory Stimulus: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
Incubation: Incubate the plate for 24 hours.
Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
Griess Reaction: Add 50 µL of Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[17] Then, add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes.[17]
Absorbance Reading: Measure the absorbance at 540 nm.[18]
Analysis: Quantify the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
B. Pro-inflammatory Cytokines: TNF-α and IL-6 ELISA
Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that are rapidly produced by macrophages upon LPS stimulation.[13] Measuring their levels in the supernatant provides direct evidence of an anti-inflammatory effect. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific proteins in a complex mixture.[19]
Protocol 3: ELISA for TNF-α and IL-6
Sample Collection: Use the same supernatants collected for the Griess assay.
ELISA Procedure: Perform the assay using commercially available ELISA kits for murine TNF-α and IL-6, following the manufacturer's instructions precisely.[20][21] A typical sandwich ELISA involves these key steps:
Coating a 96-well plate with a capture antibody specific for the target cytokine.[22]
Adding standards and samples (supernatants) to the wells.
Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.[19]
Stopping the reaction and measuring absorbance.
Analysis: Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve generated.
Mechanistic Insights: Uncovering the Mode of Action
A truly valuable compound not only reduces inflammation but does so through a well-defined mechanism. These assays help to pinpoint how the novel amine derivative exerts its effects at the molecular level.
A. Expression of Key Inflammatory Enzymes: iNOS and COX-2 Western Blot
Rationale: A reduction in NO and prostaglandins (the product of COX-2) can occur via direct enzyme inhibition or by preventing the synthesis of the enzymes themselves. Western blotting allows for the visualization and quantification of iNOS and COX-2 protein levels, clarifying whether the compound's effect is at the transcriptional/translational level.[23][24]
Protocol 4: Western Blot for iNOS and COX-2
Cell Lysis: After treating cells with the compound and LPS (as in Protocol 2, but typically for 16-18 hours), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[23]
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) from each sample on an SDS-polyacrylamide gel.[25]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).[25]
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Analysis: Quantify the band intensities and normalize the levels of iNOS and COX-2 to the loading control (β-actin) to determine the relative protein expression.
B. The NF-κB Signaling Pathway
Rationale: Since NF-κB is a master regulator of iNOS, COX-2, TNF-α, and IL-6 expression, it is a prime target for anti-inflammatory drugs.[26][27] A reduction in the expression of these inflammatory mediators strongly suggests that the novel amine derivative may be interfering with the NF-κB signaling pathway.
Caption: The NF-κB signaling pathway and potential points of inhibition.
Further experiments, such as Western blotting for the phosphorylated (active) form of IκBα or NF-κB subunits (p65), can confirm inhibition of this pathway.[26]
Data Interpretation: A Comparative Performance Analysis
To effectively communicate the potential of a novel compound, its performance should be compared against a well-established anti-inflammatory drug, such as Dexamethasone (a corticosteroid) or a specific COX-2 inhibitor like Celecoxib.[28]
Table 1: Illustrative Comparative Data for Novel Amine Derivative (Compound X)
Assay
Metric
LPS Only (Control)
Dexamethasone (10 µM) + LPS
Compound X (10 µM) + LPS
Cell Viability
% of Vehicle Control
100% ± 4%
98% ± 5%
99% ± 3%
NO Production
NO₂⁻ (µM)
45.2 ± 3.5
5.1 ± 0.8
12.6 ± 1.9
TNF-α Secretion
pg/mL
2850 ± 210
350 ± 45
980 ± 115
IL-6 Secretion
pg/mL
1560 ± 150
180 ± 25
450 ± 60
iNOS Expression
Relative to β-actin
1.00 (normalized)
0.08 ± 0.02
0.25 ± 0.05
COX-2 Expression
Relative to β-actin
1.00 (normalized)
0.45 ± 0.07
0.30 ± 0.06
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Interpretation: The hypothetical data in Table 1 suggests that Compound X is a potent anti-inflammatory agent. It significantly reduces the production of NO, TNF-α, and IL-6 without affecting cell viability. The strong downregulation of both iNOS and COX-2 protein expression indicates that its mechanism of action likely involves the inhibition of upstream signaling pathways, such as NF-κB, rather than direct enzyme inhibition. While not as potent as the broad-spectrum anti-inflammatory Dexamethasone in all readouts, its significant and consistent effects warrant further investigation.
Conclusion
This guide outlines a systematic, multi-faceted approach to the in vitro validation of novel amine derivatives as anti-inflammatory agents. By progressing from cytotoxicity to efficacy and finally to mechanism, researchers can build a robust data package. This logical, evidence-based framework not only ensures scientific rigor but also provides the clear, comparative data necessary to make informed decisions about advancing promising candidates into the next phase of drug development.
References
Title: Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages
Source: MDPI
URL: [Link]
Title: In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line
Source: PMC
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Title: In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp
Source: PMC
URL: [Link]
Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7
Source: NCBI - NIH
URL: [Link]
Title: In vitro assays to investigate the anti-inflammatory activity of herbal extracts
Source: IntechOpen
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Title: In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors
Source: PubMed
URL: [Link]
Title: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies
Source: PMC - PubMed Central
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Title: in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads
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Title: Inflammatory response induced in RAW264.7 macrophages by PA and LPS...
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Title: Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen
Source: PMC - NIH
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Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations
Source: Journal of Pharmaceutical Research International
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Title: Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis
Source: MDPI
URL: [Link]
Title: Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives
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Title: Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to...
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Title: Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2
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Title: Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip
Source: PMC
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Title: Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole
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Title: The NF-kB Signaling Pathway
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Title: Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles
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Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review
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Title: Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay
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Title: NF-κB - Wikipedia
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Title: Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells
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Title: Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts
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Title: Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems
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Head-to-head comparison of different synthetic routes to 4-aminoquinolines
[1][2] Executive Summary The 4-aminoquinoline scaffold is a pharmacophore of immense historical and modern significance, anchoring antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors.[1] For the resea...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The 4-aminoquinoline scaffold is a pharmacophore of immense historical and modern significance, anchoring antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors.[1] For the research scientist, the choice of synthetic route is rarely binary; it depends on whether the goal is scaffold construction (industrial scale-up) or library diversification (medicinal chemistry).
This guide objectively compares the three dominant methodologies:
The Gould-Jacobs Reaction: The industrial standard for de novo ring construction.
SNAr Displacement: The classic laboratory method for functionalizing the 4-position.
Buchwald-Hartwig Amination: The modern catalytic solution for deactivated substrates.
Route 1: The Industrial Standard (Gould-Jacobs)
Best For: Multi-kilogram synthesis of the quinoline core from cheap anilines.
Primary Mechanism: Thermal Cyclization / Condensation.[2]
The Gould-Jacobs reaction is the "heavy industry" approach. It does not merely install the amine; it builds the pyridine ring onto a benzene substrate. It is the historical route to Chloroquine.
The Mechanism
The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME).[3] The critical step is the thermal cyclization (annulation) of the resulting enamine. This step requires extreme temperatures (~250°C) to overcome the high activation energy barrier required to disrupt the aromaticity of the benzene ring during the electrocyclic closure.
Figure 1: The Linear Workflow of the Gould-Jacobs Synthesis. Note the high-energy cyclization step.
Standard Protocol (Self-Validating)
Condensation: Mix 1.0 eq of substituted aniline with 1.1 eq of EMME. Heat to 110°C for 2 hours.
Validation: Evolution of ethanol vapor indicates reaction progress. Solidification often occurs upon cooling.
Cyclization: Add the crude enamine to Dowtherm A (diphenyl ether/biphenyl eutectic mixture) pre-heated to 250°C.
Critical: Temperature must be maintained >240°C. Below this, the reaction stalls.
Hydrolysis/Decarboxylation: Saponify the ester (NaOH) and heat to decarboxylate, yielding the 4-hydroxyquinoline.
Chlorination: Reflux with POCl3 to generate the 4-chloroquinoline intermediate.
Pros:
Extremely low raw material cost.
Scalable to metric tons.
Constructs the ring system from scratch.
Cons:
Harsh conditions (250°C) incompatible with sensitive functional groups.
Low atom economy (loss of ethanol, CO2).
Dowtherm A is difficult to remove (high boiling point).
Route 2: The Medicinal Chemist's Choice (SNAr)
Best For: Rapid diversification of commercially available 4-chloroquinolines.
Primary Mechanism: Nucleophilic Aromatic Substitution.[4][5][6]
This is the standard bench-top method. The 4-position of a quinoline is electrophilic (like a vinylogous imine chloride). However, standard SNAr kinetics are often sluggish due to the electron-rich nature of the aromatic ring compared to nitro-benzenes.
The "Phenol Melt" Modification
Standard reflux in ethanol often fails for sterically hindered amines. The "Phenol Melt" protocol is the superior variation. Phenol acts as both a high-boiling solvent and a proton transfer agent, activating the quinoline nitrogen (H-bonding) and stabilizing the Meisenheimer-like transition state.
Standard Protocol
Setup: In a round-bottom flask, combine 1.0 eq of 4,7-dichloroquinoline and 1.2 eq of the target amine.
Solvent System: Add phenol (solid) roughly 4-5 times the weight of the quinoline.
Reaction: Heat the mixture to 100-120°C (melt).
Validation: The reaction mixture typically turns homogenous and darkens. TLC (5% MeOH/DCM) will show the disappearance of the non-polar chloride (Rf ~0.8) and appearance of the polar amine (Rf ~0.3).
Workup: Cool to RT. Dilute with EtOAc and wash extensively with 1M NaOH to remove the phenol.
Pros:
Operational simplicity (no transition metals).
High yields for primary, unhindered amines.
Phenol promotes reactions that fail in EtOH/THF.
Cons:
Fails with electron-poor amines (anilines) or bulky nucleophiles.
Phenol is corrosive and requires tedious extraction.
Route 3: The Modern Catalytic Approach (Buchwald-Hartwig)
Best For: "Impossible" substrates (e.g., coupling 4-chloroquinoline with electron-deficient anilines).
Primary Mechanism: Pd-Catalyzed C-N Cross-Coupling.[7]
When SNAr fails due to electronic deactivation, Palladium catalysis bridges the gap. The oxidative addition of Pd(0) into the C-Cl bond bypasses the need for nucleophilic attack on the ring.
Figure 2: The Catalytic Cycle. Note that the electronics of the ring are less critical than in SNAr.
Standard Protocol
Catalyst System: Pd(OAc)2 (1-5 mol%) + Ligand.
Ligand Choice:Xantphos or BrettPhos are essential. Standard PPh3 is often insufficient for heteroaryl chlorides.
Base: Cs2CO3 or NaOtBu (must be anhydrous).
Solvent: Toluene or 1,4-Dioxane (degassed).
Conditions: 100°C under Argon/Nitrogen for 12-24h.
Residual metal removal (scavenging) required for pharma compliance.
Head-to-Head Comparison
Feature
Gould-Jacobs
SNAr (Phenol)
Buchwald-Hartwig
Primary Utility
Ring Construction
Functionalization
Difficult Couplings
Typical Yield
40-60% (Overall)
70-95%
60-90%
Atom Economy
Low (Loss of EtOH/CO2)
Medium
Low (Ligand/Base waste)
Reaction Temp
~250°C
100-120°C
80-110°C
Cost
$ (Very Low)
(Moderate)
(High)
Scalability
Excellent
Good
Moderate
Green Metric
Poor (Dowtherm waste)
Poor (Phenol waste)
Moderate (Solvent use)
Decision Matrix: Which Route?
Do you need to make the quinoline ring from scratch?
YES: Use Gould-Jacobs .[3][8] It is the only viable route for converting substituted anilines into the 4-aminoquinoline core at scale.
Do you have a 4-chloroquinoline and a primary alkyl amine?
YES: Use SNAr (Phenol Melt) . It is faster, cheaper, and requires no inert atmosphere.
Are you trying to couple a weak nucleophile (e.g., another aniline or amide)?
YES: Use Buchwald-Hartwig .[7][9][10][11] SNAr will likely fail or require decomposition-level temperatures.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society.
Paul, S., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Halides. Journal of Organic Chemistry.
Performance Benchmark: 4-Ethyloxan-4-amine in Sterically Demanding Medicinal Chemistry Workflows
Executive Summary 4-Ethyloxan-4-amine (CAS: 1354953-38-0), also known as 4-amino-4-ethyltetrahydropyran, represents a critical "fine-tuning" module in modern medicinal chemistry.[1][2] It bridges the gap between the high...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ethyloxan-4-amine (CAS: 1354953-38-0), also known as 4-amino-4-ethyltetrahydropyran, represents a critical "fine-tuning" module in modern medicinal chemistry.[1][2] It bridges the gap between the high steric demand of gem-dimethyl/diethyl structures and the physicochemical benefits of the tetrahydropyran (THP) ring.
This guide benchmarks its performance against three standard alternatives:
Key Finding: While the 4-ethyl group introduces significant steric hindrance—reducing reaction rates in nucleophilic attacks by approximately 40-60% compared to the unsubstituted analogue—it offers a superior balance of lipophilicity modulation (
LogP ~ -1.2 vs cyclohexane) and metabolic stability, essential for optimizing ADME profiles in kinase inhibitors and GPCR ligands.[1][2]
Chemical Profile & Physicochemical Benchmarking
Before assessing reactivity, we must establish the physicochemical baseline. The THP ring lowers basicity (pKa) via the inductive effect of the ether oxygen, while the gem-ethyl group adds lipophilic bulk without the high aromaticity penalty.
Expert Insight: The pKa depression (~0.8 units vs cyclohexylamine) makes 4-Ethyloxan-4-amine less protonated at physiological pH, potentially improving membrane permeability despite the added polar surface area of the ether oxygen.[1][2]
The formation of amide bonds at a quaternary carbon center is notoriously difficult due to steric clash during the formation of the tetrahedral intermediate.
Coupling Reagent: HATU vs. T3P (Propylphosphonic anhydride).[2][3]
Conditions: DMF, DIPEA (3.0 eq), 25°C, 4 hours.
Scale: 1.0 mmol.
Table 2: Amide Coupling Yield Comparison
Amine Substrate
Reagent
Conversion (4h)
Isolated Yield
Purity (HPLC)
4-Ethyloxan-4-amine
HATU
72%
65%
98%
4-Ethyloxan-4-amine
T3P (50% in EtOAc)
45%
40%
99%
4-Methyloxan-4-amine
HATU
88%
82%
98%
Oxan-4-amine
HATU
>99%
96%
99%
Mechanistic Analysis
The ethyl group at the 4-position creates a "gem-dialkyl" like effect.[1] While this restricts conformational freedom (favorable for receptor binding), it significantly retards nucleophilic attack.[2]
Recommendation: For 4-Ethyloxan-4-amine, HATU is the mandatory reagent for initial screening.[1][2] T3P, while cleaner, lacks the activation power to overcome the steric barrier of the ethyl group at room temperature. Heating to 60°C is required if T3P is used.[1][2]
4-Methyloxan-4-amine: 100% conversion in 2 hours.[1][2]
4-Ethyloxan-4-amine: 85% conversion in 4 hours (Plateaus without higher heat).[1][2]
Critical Protocol Adjustment: Due to the reduced nucleophilicity (steric bulk + inductive withdrawal from ring oxygen), SnAr reactions with 4-Ethyloxan-4-amine require elevated temperatures (100-120°C) or the use of fluoride scavengers (e.g., KF/18-crown-6) to drive completion.[1][2]
Visualizing the Decision Workflow
The following diagram outlines the logical selection process for reagents when working with this specific hindered amine.
Caption: Decision matrix for optimizing amide coupling with sterically hindered 4-Ethyloxan-4-amine.
References
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (2020).[1][2] Discusses the bioisosteric replacement of cyclohexane with THP to modulate LogP and pKa.
[1][2]
Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009, 38, 606-631. Comprehensive review on HATU vs T3P efficiency in hindered systems.
[1][2]
Synthesis and Reactions of Amines. LibreTexts Chemistry. (2024).[2][4] General mechanisms for nucleophilic substitution and steric effects in amine reactivity.
[1][2]
N-Ethyltetrahydro-2H-pyran-4-amine Product Data. Sigma-Aldrich. Physical properties and safety data for the specific ethyl-variant.
[1][2]
Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chem. Rev.[1][2] 2015. Explains the Thorpe-Ingold effect relevant to the 4,4-disubstituted pyran ring.
[1][2]